Vernodalin
Descripción
Structure
3D Structure
Propiedades
Número CAS |
21871-10-3 |
|---|---|
Fórmula molecular |
C19H20O7 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
[(3aR,4S,5aR,9aR,9bR)-5a-ethenyl-3,9-dimethylidene-2,8-dioxo-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromen-4-yl] 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C19H20O7/c1-5-19-6-12(25-16(21)9(2)7-20)13-10(3)18(23)26-15(13)14(19)11(4)17(22)24-8-19/h5,12-15,20H,1-4,6-8H2/t12-,13+,14+,15-,19+/m0/s1 |
Clave InChI |
ZSXNBLOPYIJLQV-WSVVRNJXSA-N |
SMILES |
C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)OC(=O)C(=C)CO |
SMILES isomérico |
C=C[C@]12C[C@@H]([C@@H]3[C@@H]([C@H]1C(=C)C(=O)OC2)OC(=O)C3=C)OC(=O)C(=C)CO |
SMILES canónico |
C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)OC(=O)C(=C)CO |
Sinónimos |
vernodalin |
Origen del producto |
United States |
Foundational & Exploratory
The Vernodalin Biosynthesis Pathway in Vernonia amygdalina: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernonia amygdalina, a member of the Asteraceae family, is a plant of significant medicinal interest, traditionally used in various parts of Africa for its therapeutic properties. A key class of bioactive compounds found in this plant is the sesquiterpene lactones (STLs), with vernodalin being a prominent example.[1][2] These complex natural products exhibit a range of pharmacological activities, including cytotoxic effects against cancer cell lines, making them attractive targets for drug discovery and development.[1][2] This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway, drawing from established knowledge of sesquiterpene lactone formation in Asteraceae and specific phytochemical data from Vernonia amygdalina. The guide includes detailed experimental protocols and data presented to aid researchers in further elucidating this pathway and exploring its potential for metabolic engineering and pharmaceutical applications.
Core Biosynthetic Pathway of Sesquiterpene Lactones
The biosynthesis of this compound follows the general pathway of sesquiterpene lactone production in plants, which can be divided into three main stages: the formation of the universal C15 precursor, farnesyl pyrophosphate (FPP); the cyclization and initial oxidation to form a germacranolide skeleton; and subsequent species-specific modifications to yield the final diverse structures.
Stage 1: Formation of Farnesyl Pyrophosphate (FPP)
The biosynthesis begins with the assembly of the C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. In the cytosol, FPP synthase catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP), the universal precursor for all sesquiterpenoids.
Stage 2: Formation of the Germacranolide Skeleton
The committed step in the biosynthesis of most sesquiterpene lactones is the cyclization of FPP. This stage involves a series of enzymatic reactions:
-
Germacrene A Synthesis: Farnesyl pyrophosphate is converted to (+)-germacrene A by the enzyme germacrene A synthase (GAS) .[3]
-
Oxidation of Germacrene A: Germacrene A undergoes a three-step oxidation at the C12 methyl group, catalyzed by a cytochrome P450 enzyme, germacrene A oxidase (GAO) . This process forms germacra-1(10),4,11(13)-trien-12-oic acid.[3]
-
Lactone Ring Formation: The formation of the characteristic γ-lactone ring is catalyzed by another cytochrome P450 enzyme, costunolide synthase (COS) . This enzyme hydroxylates the germacrene A acid at the C6 position, which is followed by a spontaneous cyclization to form (+)-costunolide.[3][4] Costunolide is a key intermediate and a common precursor for a vast array of sesquiterpene lactones.[4][5]
Stage 3: Putative Biosynthetic Steps to this compound
The precise enzymatic steps leading from costunolide to this compound in Vernonia amygdalina have not been fully elucidated and represent a significant area for future research. However, by comparing the structures of costunolide, this compound, and other co-occurring sesquiterpene lactones in Vernonia species such as vernolide and vernodalol, a putative reaction sequence can be proposed.[6][7][8] These modifications likely involve a series of hydroxylations and an acylation reaction, catalyzed by specific cytochrome P450 monooxygenases (CYP450s) and acyltransferases.
Putative Modifying Enzymes:
-
Cytochrome P450 Hydroxylases: These enzymes are responsible for introducing hydroxyl groups at specific positions on the costunolide backbone. The structure of this compound suggests hydroxylations at C4 and C8.
-
Acyltransferases: An acylation step is required to attach the 2-(hydroxymethyl)propenoate group to the hydroxyl at C4. The specific acyltransferase responsible for this reaction in V. amygdalina is currently unknown.
A transcriptome dataset for Vernonia amygdalina is available, which provides a valuable resource for identifying candidate genes encoding these putative CYP450s and acyltransferases through bioinformatic analysis.[9]
Data Presentation
While specific quantitative data for the this compound biosynthetic pathway is limited, the following tables summarize available data on the phytochemical composition of Vernonia amygdalina and the biological activity of some of its sesquiterpene lactones.
Table 1: Quantitative Phytochemical Analysis of Vernonia amygdalina Leaves
| Phytochemical Class | Content (mg/g of aqueous extract) | Reference |
|---|---|---|
| Saponins | 27 | [9] |
| Alkaloids | 46 | [9] |
| Flavonoids | 122 | [9] |
| Terpenoids | 17 | [9] |
| Tannins | 12 | [9] |
| Steroids | 48 | [9] |
| Phenols | 36 |[9] |
Table 2: Cytotoxic Activity of Sesquiterpene Lactones from Vernonia Species
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | P-388 | 0.52 | [10] |
| Vernolide | P-388 | 1.87 | [10] |
| Vernodalinol | MCF-7 | ~70-75 (estimated) |[1] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.
Protocol 1: Extraction and Quantification of this compound by HPLC-DAD
This protocol is adapted from general methods for sesquiterpene lactone analysis and should be optimized for this compound.[11][12][13][14]
1. Plant Material Preparation:
- Collect fresh, healthy leaves of Vernonia amygdalina.
- Air-dry the leaves in the shade at room temperature until a constant weight is achieved.
- Grind the dried leaves into a fine powder using a laboratory mill.
2. Extraction:
- Accurately weigh 10 g of the powdered plant material.
- Perform exhaustive extraction using a Soxhlet apparatus with 200 mL of methanol for 6-8 hours.
- Alternatively, use maceration by soaking the plant material in methanol (1:10 w/v) for 72 hours with occasional shaking.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
3. HPLC-DAD Analysis:
- Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
- Gradient Program (suggested):
- 0-5 min: 20% B
- 5-30 min: 20% to 80% B
- 30-35 min: 80% to 100% B
- 35-40 min: 100% B
- 40-45 min: 100% to 20% B
- 45-50 min: 20% B (equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: Monitor at a wavelength range of 200-400 nm. Select the wavelength of maximum absorbance for this compound for quantification (e.g., around 235 nm[1]).
- Quantification: Prepare a calibration curve using an authentic standard of this compound. Dissolve the standard in methanol to prepare a stock solution and then serially dilute to at least five different concentrations.
Protocol 2: RNA Isolation and qRT-PCR for Gene Expression Analysis
This protocol provides a general framework for analyzing the expression of candidate biosynthetic genes.[9][15][16]
1. RNA Isolation:
- Harvest fresh young leaf tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
- Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
- Isolate total RNA using a plant-specific RNA isolation kit following the manufacturer's instructions, including an on-column DNase treatment step to remove genomic DNA contamination.
- Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by visualizing the integrity of ribosomal RNA bands on an agarose gel.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's protocol.
3. qRT-PCR:
- Primer Design: Design gene-specific primers for candidate genes (e.g., GAS, GAO, COS, and putative CYP450s and acyltransferases identified from transcriptome data) and a reference gene (e.g., Actin or Ubiquitin) using primer design software. Primers should be 18-24 bp long, have a GC content of 40-60%, and amplify a product of 100-200 bp.
- Reaction Setup: Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
- Thermal Cycling Conditions:
- Initial denaturation: 95°C for 10 min.
- 40 cycles of:
- Denaturation: 95°C for 15 s.
- Annealing/Extension: 60°C for 1 min.
- Melt Curve Analysis: Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.
- Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Protocol 3: Heterologous Expression and In Vitro Assay of a Putative this compound-Modifying Cytochrome P450
This protocol outlines the general steps for characterizing the function of a candidate CYP450 enzyme.[17]
1. Gene Cloning and Expression Vector Construction:
- Amplify the full-length coding sequence of the candidate CYP450 gene from V. amygdalina cDNA.
- Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.
- Co-express the CYP450 with a cytochrome P450 reductase (CPR), which is essential for its activity.
2. Yeast Transformation and Protein Expression:
- Transform the expression constructs into a suitable yeast strain (e.g., Saccharomyces cerevisiae).
- Grow the transformed yeast in a selective medium to an appropriate cell density.
- Induce protein expression by adding galactose to the medium.
3. Microsome Isolation: [18][19]
- Harvest the yeast cells by centrifugation.
- Resuspend the cell pellet in an ice-cold homogenization buffer.
- Disrupt the cells using glass beads or a French press.
- Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound CYP450.
4. In Vitro Enzyme Assay: [17]
- Prepare a reaction mixture containing the isolated microsomes, a suitable buffer, NADPH (as a cofactor), and the putative substrate (e.g., costunolide or a hydroxylated intermediate).
- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
- Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
- Analyze the reaction products by LC-MS or GC-MS to identify the newly formed compound and compare its mass spectrum and retention time with an authentic standard if available.
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.
Caption: Workflow for gene expression analysis of this compound biosynthetic genes.
Caption: Workflow for extraction and quantification of this compound.
Conclusion and Future Directions
The biosynthesis of this compound in Vernonia amygdalina presents a compelling area of study for researchers in natural product chemistry and plant biotechnology. While the early steps of the pathway are well-established within the broader context of sesquiterpene lactone biosynthesis, the specific enzymes and intermediates in the later stages leading to this compound remain to be discovered. The availability of transcriptome data for V. amygdalina opens up exciting possibilities for gene discovery through bioinformatics and subsequent functional characterization using the experimental approaches outlined in this guide. Elucidation of the complete pathway will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the metabolic engineering of high-value medicinal compounds like this compound in heterologous systems. Further research should focus on the identification and characterization of the putative hydroxylases and acyltransferases involved in the final steps of this compound formation.
References
- 1. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor inhibitors. XLVII. This compound and vernomygdin, two new cytotoxic sesquiterpene lactones from Vernonia amygdalina Del - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of costunolide, dihydrocostunolide, and leucodin. Demonstration of cytochrome p450-catalyzed formation of the lactone ring present in sesquiterpene lactones of chicory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reconstitution of the Costunolide Biosynthetic Pathway in Yeast and Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive sesquiterpene lactones from the leaves of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Integrated metabolome and transcriptome revealed the flavonoid biosynthetic pathway in developing Vernonia amygdalina leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e-nps.or.kr [e-nps.or.kr]
- 12. Phytochemical Profiling, HPLC Characterization of Vernonia amygdalina of Korba district Chhattisgarh|IJSCI- Fast paper publication in 4 Hr| Low cost journal Rs.499 [ijsci.com]
- 13. Frontiers | Vernonia amygdalina: a comprehensive review of the nutritional makeup, traditional medicinal use, and pharmacology of isolated phytochemicals and compounds [frontiersin.org]
- 14. UHPLC-MS/MS standardized extract of Vernonia amygdalina leaf inhibits CYP2C9 and CYP3A4 activities in hepatic cells of control and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Elucidating the Chemical Architecture of Vernodalin: A Technical Guide to NMR-Based Structure Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) spectroscopic techniques utilized for the chemical structure elucidation of vernodalin, a sesquiterpene lactone of significant interest in medicinal chemistry. The following sections detail the experimental protocols, present a comprehensive analysis of NMR data, and visualize the intricate relationships in its structure and biological activity.
Introduction to this compound
This compound is a naturally occurring sesquiterpene lactone that has been isolated from plants of the Vernonia genus, notably Vernonia amygdalina. It has garnered attention within the scientific community for its potential therapeutic properties, including anticancer activities.[1][2] The precise characterization of its molecular structure is paramount for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. NMR spectroscopy stands as the cornerstone technique for unambiguously determining the complex three-dimensional structure of such natural products.
Experimental Protocols for NMR Analysis
The structural elucidation of this compound and its closely related analogue, vernodalinol, relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The data presented herein was acquired using high-field NMR spectrometers.
Instrumentation and Sample Preparation:
-
Spectrometer: Varian Unity INOVA 500 FT-NMR or Bruker Avance III 400 NMR spectrometer.[3][4]
-
Frequency: 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.[3]
-
Solvent: Deuterated methanol (CD₃OD) or a mixture of deuterated chloroform and methanol (CDCl₃ + CD₃OD) is commonly used.[3][4]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[3]
1D NMR Experiments:
-
¹H NMR (Proton NMR): Provides information on the chemical environment and number of different types of protons in the molecule.
-
¹³C NMR (Carbon-13 NMR): Determines the number of non-equivalent carbons and their chemical environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. Quaternary carbons are not observed in DEPT spectra.[3]
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). This is crucial for establishing proton-proton connectivity within spin systems.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). This allows for the direct assignment of carbons bearing protons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This experiment is vital for connecting different spin systems and for identifying the positions of quaternary carbons.[3]
The workflow for elucidating the structure of a natural product like this compound using these NMR techniques is a systematic process of piecing together molecular fragments.
Quantitative NMR Data for this compound and Vernodalinol
The following tables summarize the ¹H and ¹³C NMR chemical shifts for vernodalinol, a closely related sesquiterpene lactone, as reported in the literature.[3] This data is instrumental in understanding the core structure of this compound.
Table 1: ¹H and ¹³C NMR Data for Vernodalinol in CD₃OD [3]
| Position | δH (ppm, mult., J in Hz) | δC (ppm) |
| 1 | 5.76 (dd, 11.5, 5.0) | 139.7 |
| 2 | 5.05 (d, 11.5), 5.25 (d, 5.0) | 112.9 |
| 3 | - | 163.7 |
| 4 | - | 131.4 |
| 5 | 2.55 (m) | 49.2 |
| 6 | 4.09 (t, 10.0) | 67.0 |
| 7 | 2.87 (t, 10.0) | 48.2 |
| 8 | 5.38 (t, 10.0) | 68.0 |
| 9a | 1.64 (m) | 35.9 |
| 9b | 2.01 (m) | |
| 10 | - | 38.1 |
| 11 | - | 136.2 |
| 12 | - | 166.5 |
| 13a | 5.68 (s) | 127.0 |
| 13b | 6.13 (s) | |
| 14a | 4.25 (d, 12.0) | 69.0 |
| 14b | 4.49 (d, 12.0) | |
| 15 | - | 131.2 |
| 16 | - | 163.3 |
| 17 | - | 138.6 |
| 18 | 4.29 (s) | 58.5 |
| 19a | 5.92 (s) | 122.3 |
| 19b | 6.22 (s) |
Some partial ¹H and ¹³C NMR data for this compound have also been reported.[4]
Table 2: Partial ¹H and ¹³C NMR Data for this compound in CDCl₃ + CD₃OD [4]
| Position | δH (ppm, mult., J in Hz) | δC (ppm) |
| 1 | 5.59 (dd, 17.5, 11.1) | - |
| 2cis | 5.13 (d, 11.1) | - |
| 2trans | 5.12 (d, 17.5) | - |
| 5 | - | 46.0 |
| 7 | - | 49.9 |
| 8 | 5.04 (td, 10.5, 4.8) | - |
| 9 | - | 38.4 |
| 10 | - | 40.4 |
| 13 | 6.01 (d, 3.0), 5.51 (d, 3.0) | - |
| 14 | 4.43 (d, 12.9) | - |
| 15 | 6.54 (s), 5.79 (s) | - |
| 3' | - | 166.4 |
| 4' | 6.13 (br. s), 5.82 (br. s) | - |
Biological Activity and Signaling Pathways
This compound has been shown to exert its biological effects, particularly its anticancer properties, by modulating several key cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.
FAK/PI3K/AKT/mTOR and MAPK Pathways: this compound has been reported to suppress tumor proliferation and metastasis in gastric cancer by attenuating the FAK/PI3K/AKT/mTOR and MAPKs signaling pathways.[1] This leads to a reduction in the expression of matrix metalloproteinases (MMP-2, MMP-9) and urokinase-type plasminogen activator (uPA), which are key enzymes involved in cancer cell invasion and metastasis.[1]
ROS/JNK Pathway: In human colon cancer cells, this compound has been shown to induce apoptosis (programmed cell death) through the activation of the ROS/JNK pathway.[2] This involves an increase in reactive oxygen species (ROS), which in turn activates c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.
Conclusion
The structural elucidation of this compound is a testament to the power of modern NMR spectroscopy. Through a combination of 1D and 2D NMR techniques, the complex chemical architecture of this promising natural product has been determined. This foundational knowledge is critical for the ongoing research into its biological activities and for the development of new therapeutic agents. The elucidation of its effects on key signaling pathways further underscores its potential in oncology and other therapeutic areas. This guide provides a comprehensive overview for researchers and professionals engaged in the exciting field of natural product drug discovery.
References
- 1. This compound Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Deep Dive into the Pharmacological Profile of Vernodalin and its Congeners: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological properties of vernodalin, a sesquiterpene lactone with significant therapeutic potential, and its related natural derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of this compound and its analogs for various therapeutic applications, particularly in oncology and inflammatory diseases.
Executive Summary
This compound, a bioactive compound isolated from plants of the Vernonia genus, has demonstrated a wide range of pharmacological activities, including potent anticancer and anti-inflammatory effects. This guide synthesizes the current understanding of this compound's mechanism of action, detailing its interaction with key cellular signaling pathways. Furthermore, it presents a comparative analysis of this compound with its naturally occurring congeners, vernolide and vernodalol, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key biological assays are also provided to facilitate further research in this promising area of drug discovery.
Pharmacological Profile of this compound
This compound exhibits a multifaceted pharmacological profile, primarily characterized by its cytotoxic and anti-inflammatory properties. These effects are attributed to its ability to modulate critical signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Anticancer Activity
This compound has shown significant cytotoxic activity against a broad spectrum of cancer cell lines. Its anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Key Signaling Pathways Modulated by this compound in Cancer:
-
FAK/PI3K/AKT/mTOR Pathway: this compound has been shown to suppress tumor proliferation by attenuating the FAK/PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition by this compound leads to apoptosis in cancer cells.[1]
-
MAPK Signaling Pathway: this compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, p38, and ERK.[1][2] The activation of the JNK pathway, in particular, is a key mechanism for this compound-induced apoptosis in human colon cancer cells.[2] In some contexts, this compound suppresses the MAPK pathway to trigger ROS-mediated apoptosis.[3]
-
ROS/JNK Pathway: this compound can induce apoptosis through the activation of the ROS/JNK pathway.[2] Increased production of reactive oxygen species (ROS) triggers the JNK signaling cascade, leading to programmed cell death.
-
Caspase-Dependent Apoptosis: this compound induces apoptosis in human breast cancer cells via a caspase-dependent pathway. It leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the release of cytochrome c, which in turn activates the caspase cascade.[4][5]
Quantitative Data on Cytotoxic Activity:
The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, as measured by the IC50 (half-maximal inhibitory concentration) values.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| P-388 | Leukemia | 0.11 | [6] |
| L-1210 | Leukemia | 0.17 | [6] |
| HepG2 | Liver Cancer | - | [7] |
| HT-29 | Colon Cancer | - | [2] |
| HCT116 | Colon Cancer | - | [2] |
| MCF-7 | Breast Cancer | - | [4] |
| MDA-MB-231 | Breast Cancer | - | [4] |
Note: Specific IC50 values for some cell lines were not available in the provided search results.
Anti-inflammatory Activity
This compound also possesses significant anti-inflammatory properties. It has been shown to alleviate cardiotoxicity and inflammation in a rat model of myocardial infarction by regulating the NF-κB and AMPK signaling pathways.[8]
Key Signaling Pathways Modulated by this compound in Inflammation:
-
NF-κB Signaling Pathway: this compound mitigates inflammation by reducing the activity of the NF-κB pathway, a key regulator of inflammatory responses.[8]
-
AMPK Signaling Pathway: this compound enhances the activity of the AMPK signaling pathway, which plays a role in cellular energy homeostasis and has anti-inflammatory effects.[8]
Comparative Pharmacological Profile of this compound Derivatives
While synthetic derivatives of this compound are not extensively reported in the literature, a comparative analysis can be made with other sesquiterpene lactones isolated from the same plant sources, such as vernolide and vernodalol.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Antiplasmodial IC50 (µg/mL) | Reference |
| This compound | P-388 | 0.11 | 0.52 | [6] |
| L-1210 | 0.17 | - | [6] | |
| Vernolide | P-388 | 0.13 | 1.87 | [6] |
| L-1210 | 0.11 | - | [6] | |
| Vernodalol | - | Weak Activity | - | [6] |
Note: The antiplasmodial activity provides another dimension to the pharmacological profile of these compounds.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: this compound's multifaceted mechanism of action in cancer cells.
Experimental Workflows
Caption: A generalized workflow for the MTT cytotoxicity assay.
Caption: A typical workflow for Western blot analysis.
Detailed Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate the plate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Analyze the flow cytometry data to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways.
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound is a promising natural compound with significant anticancer and anti-inflammatory potential. Its ability to modulate multiple key signaling pathways underscores its therapeutic versatility. While further research is needed to fully elucidate its pharmacological profile and to explore the potential of its derivatives, the existing data strongly support its continued investigation as a lead compound for the development of novel therapeutics. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and its congeners.
References
- 1. Isolation, characterization and anti-inflammatory activity of compounds from the Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in silico antihypertensive, anti-inflammatory, and analgesic activities of Vernonia amygdalina Del. leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of this compound, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C19H20O7 | CID 179375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BJOC - Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Vernodalin: A Technical Guide to its Natural Sources and Content Variability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vernodalin, a sesquiterpene lactone, is a bioactive compound of significant interest due to its diverse pharmacological activities, including potent cytotoxic and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, focusing primarily on Vernonia amygdalina Del. (Asteraceae), commonly known as bitter leaf. It details the variability in this compound content based on plant part, environmental conditions, and extraction methodologies. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for extraction and analysis, and visualizes key workflows to support researchers and professionals in drug discovery and development.
Natural Sources of this compound
The primary and most extensively studied natural source of this compound is Vernonia amygdalina , a perennial shrub native to tropical Africa.[1][3] This plant is widely used in traditional medicine and as a staple vegetable.[3] The characteristic bitter taste of its leaves is largely attributed to a complex of phytochemicals, including sesquiterpene lactones like this compound, vernomygdin, vernolide, and vernodalol, as well as saponins, alkaloids, and glycosides.[1]
While V. amygdalina is the most prominent source, this compound has also been identified in other species of the same genus, such as Vernonia colorata .[4] The Asteraceae family, to which the Vernonia genus belongs, is well-known for producing sesquiterpene lactones.[5]
Variability in this compound Content
The concentration of this compound in its natural sources is not uniform. It is subject to significant variability due to a range of intrinsic and extrinsic factors.
Influence of Plant Part
Different parts of the Vernonia amygdalina plant accumulate this compound at markedly different concentrations. The highest levels are typically found in the leaves, followed by the bark. In contrast, the pith and roots contain negligible amounts of the compound.[5][6] This distribution is critical for optimizing harvesting strategies for maximizing yield.
Environmental and Cultivation Factors
Environmental conditions and agronomic practices play a crucial role in the biosynthesis and accumulation of this compound and other phytochemicals.
-
Light Intensity: Studies have shown that shading can lead to a higher production of flavonoids and phenolic compounds in V. amygdalina.[7] While the direct impact on this compound is not explicitly quantified in the available literature, light is a known modulator of secondary metabolite synthesis.[7]
-
Seasonal Variation: The concentration of this compound can fluctuate with the seasons. One study observed that the levels of this compound in the leaves and stems were lower in samples collected in December compared to those collected in October.[5]
-
Fertilizer Application: The use of fertilizers can influence the phytochemical profile. A combination of organic and inorganic fertilizers has been found to improve the concentration of saponins and flavonoids in V. amygdalina.[8]
-
Geographical Location: Variations in the concentration of minerals and phytochemicals have been noted between plants harvested from different geographical sites, suggesting that soil composition and climate are significant variables.[8]
Impact of Extraction Method and Solvent Choice
The yield of this compound is highly dependent on the extraction technique and the solvent system employed. The choice of solvent determines which compounds are preferentially extracted based on their polarity.
Quantitative Data Summary
The following tables summarize quantitative data regarding the yield of extracts from Vernonia amygdalina, which contain this compound and other related bioactive compounds. Direct quantification of pure this compound yield is less commonly reported than the overall extract yield.
Table 1: Yield of Crude Extract from Vernonia amygdalina Leaves Using Different Solvents and Methods
| Extraction Method | Solvent | Plant Material | Yield of Crude Extract (%) | Reference |
| Maceration | Ethanol | Dried Leaves | 21.16 | [9] |
| Maceration | Ethyl Acetate | Dried Leaves | 12.19 | [9] |
| Maceration | Aqueous | Dried Leaves | 11.90 | [10] |
| Soxhlet | 60% (v/v) Aqueous Ethanol | Dried Leaves | 19.45 | [9] |
| Soxhlet | Methanol | Dried Leaves | 18.55 | [9] |
| Microwave-Assisted (MAE) | Methanol | Dried Leaves | 20.55 | [9] |
| Fractionation (Methanol Extract) | n-Hexane Fraction | Dried Leaves | 18.06 | [11] |
| Fractionation (Methanol Extract) | Chloroform Fraction | Dried Leaves | 28.09 | [11] |
Table 2: Relative Levels of this compound by Plant Part in Vernonia amygdalina
| Plant Part | Relative Level of this compound | Reference |
| Young Leaves | +++ (Highest) | [5][6] |
| Bark | ++ (High) | [5][6] |
| Pith | - (Not significant) | [5][6] |
| Root | - (Not significant) | [5][6] |
(Note: '+++' denotes the highest relative concentration, '++' a high concentration, and '-' a negligible or undetectable concentration as reported in the cited study.)
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and related sesquiterpene lactones from Vernonia amygdalina.
Preparation of Plant Material
-
Collection and Drying: Fresh leaves of V. amygdalina are harvested and washed to remove debris. They are then shade-dried or oven-dried at a low temperature (e.g., 40-50°C) until a constant weight is achieved.[12]
-
Grinding: The dried leaves are pulverized into a fine powder using a mechanical grinder. The powder is then sieved to ensure a uniform particle size (e.g., 105 µm).[12][13]
-
Storage: The powdered material is stored in an airtight, dark container at 4°C to prevent degradation of bioactive compounds.[12]
Extraction Protocols
This method is suitable for exhaustive extraction but uses heat, which may degrade some thermolabile compounds.
-
Sample Loading: Place approximately 100 g of powdered V. amygdalina leaves into a cellulose thimble.[9][13]
-
Apparatus Setup: Place the thimble inside a Soxhlet extractor, which is fitted to a distillation flask below and a condenser above.
-
Solvent Addition: Add 1000 mL of a suitable solvent (e.g., 60% v/v ethanol, methanol, or ethyl acetate) to the distillation flask.[9][13]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the compounds. The process is run for approximately 4-6 hours, allowing for multiple extraction cycles.[9][13]
-
Concentration: After extraction, the solvent containing the extract is concentrated using a rotary evaporator at a temperature below 50°C to yield the crude extract.[9][13]
MAE is a more rapid extraction method that can offer higher yields with reduced solvent consumption.
-
Sample Preparation: Add 10 g of powdered V. amygdalina leaf to 100 mL of solvent (e.g., ethanol) in a round-bottom flask suitable for microwave extraction.[9][13]
-
Microwave Irradiation: Place the flask in a microwave extractor. Set the microwave power (e.g., 500-700 W) and irradiation time (e.g., 1-5 minutes).[12][14] A typical cycle involves a preheating step, an irradiation period at the solvent's boiling point, and a cooling step.[13]
-
Filtration and Concentration: After the extraction cycle, filter the mixture through Whatman No. 1 filter paper to separate the solid plant material. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.[9][12]
Isolation and Purification Protocol: Column Chromatography
This protocol is used to separate this compound from the complex crude extract.
-
Column Preparation: A glass column is packed with silica gel as the stationary phase, using a non-polar solvent (e.g., hexane) to create a uniform slurry.
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the silica gel column.[9]
-
Elution: The separation is achieved by gradient elution. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate or a chloroform/methanol mixture).[9][15]
-
Fraction Collection: Collect the eluate in separate tubes.
-
Monitoring: Monitor the separation process by spotting the collected fractions on Thin-Layer Chromatography (TLC) plates. Develop the plates in an appropriate solvent system (e.g., 80% chloroform and 20% methanol) and visualize the spots under UV light or with a staining reagent to identify fractions containing the compound of interest.[15]
-
Final Purification: Combine fractions containing the pure compound and recrystallize to obtain purified this compound.[15]
Analytical Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying specific compounds like this compound and its analogues (e.g., Vernodalol).[16]
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.[16]
-
Chromatographic Conditions (Example for Vernodalol):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 75 mm, 3.5 µm particle size).[16]
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Acetic Acid) and Mobile Phase B (Methanol with 0.1% Acetic Acid).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 25°C.[16]
-
Detection Wavelength: 325 nm.[16]
-
Injection Volume: 10 µL.[16]
-
-
Standard Preparation: Prepare a primary stock solution of a pure this compound reference standard (e.g., 1000 µg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to different known concentrations.[16]
-
Sample Preparation: Reconstitute a known weight of the dried plant extract in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[16]
-
Analysis: Inject the standards and samples into the HPLC system. A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is then determined by interpolating their peak areas from this curve.
Mandatory Visualizations
Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. Antioxidative and Chemopreventive Properties of Vernonia amygdalina and Garcinia biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Vernonia amygdalina: a comprehensive review of the nutritional makeup, traditional medicinal use, and pharmacology of isolated phytochemicals and compounds [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jssm.umt.edu.my [jssm.umt.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Ethanolic extraction of flavonoids, phenolics and antioxidants from <i>Vernonia amygdalina</i> leaf using two-level factorial design - Journal of King Saud University - Science [jksus.org]
- 15. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Unveiling Vernodalin's Secrets: An In-Depth Technical Guide to In Silico Biological Target Prediction
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Vernodalin, a sesquiterpene lactone isolated from the plant Vernonia amygdalina, has demonstrated significant therapeutic potential, particularly in oncology. Its diverse biological activities, including anticancer, anti-inflammatory, and cardioprotective effects, suggest a polypharmacological profile, acting on multiple molecular targets. Elucidating these targets is paramount for understanding its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of a robust in silico workflow for the prediction of this compound's biological targets, coupled with detailed protocols for subsequent experimental validation. The methodologies outlined herein are intended to serve as a practical resource for researchers engaged in natural product drug discovery and development.
Introduction to this compound and the Imperative of Target Identification
This compound is a well-characterized sesquiterpene lactone that has been the subject of numerous preclinical studies. Experimental evidence has implicated its activity in several key signaling pathways, including the FAK/PI3K/AKT/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[1] Furthermore, this compound has been shown to modulate the activity of proteins such as MMP-2, MMP-9, STAT3, and to induce apoptosis through the ROS/JNK pathway.[2][3] While these studies provide a foundational understanding of this compound's effects, a comprehensive, unbiased identification of its direct molecular targets is crucial for a complete mechanistic understanding and to potentially uncover novel therapeutic applications.
In silico target prediction methods offer a time- and cost-effective strategy to navigate the vast landscape of the human proteome and identify potential binding partners for small molecules like this compound. These computational approaches, when integrated with experimental validation, can significantly accelerate the drug discovery pipeline.
In Silico Target Prediction Methodologies
A multi-pronged in silico approach, combining ligand-based and structure-based methods, is recommended to enhance the robustness of target prediction for this compound. This typically involves reverse docking, pharmacophore modeling, and molecular similarity analysis.
Reverse Docking
Reverse docking, or inverse docking, is a computational technique where a small molecule of interest is docked against a library of crystallographically determined protein structures to identify potential binding partners.
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format from a database like PubChem.
-
Use a molecular modeling tool (e.g., AutoDock Tools) to add hydrogens, compute Gasteiger charges, and save the structure in PDBQT format.
-
-
Receptor Library Preparation:
-
Download a curated library of human protein structures from the Protein Data Bank (PDB).
-
Prepare each receptor by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges. Convert the structures to PDBQT format.
-
-
Docking Simulation:
-
Define a search space (grid box) for each receptor, typically encompassing the known binding site or the entire protein surface for blind docking.
-
Execute AutoDock Vina, specifying the prepared ligand and receptor files, and the grid parameters.
-
-
Analysis of Results:
-
Rank the protein targets based on the predicted binding affinity (docking score) of the lowest energy pose of this compound.
-
Visually inspect the top-ranking poses to assess the quality of the interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity. This model can then be used to screen databases for other molecules, or in this case, to identify protein active sites that complement the pharmacophore.
-
Training Set Preparation:
-
As this compound is a single compound, a ligand-based pharmacophore can be generated from its low-energy conformers. Generate a set of conformers for this compound.
-
-
Pharmacophore Model Generation:
-
Utilize the "Common Feature Pharmacophore Generation" protocol in Discovery Studio.
-
Identify key chemical features of this compound, such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions.
-
Generate a set of pharmacophore hypotheses based on the spatial arrangement of these features in the conformer set.
-
-
Pharmacophore-Based Screening:
-
Use the generated pharmacophore model as a 3D query to screen a database of protein binding sites (e.g., PharmMapper) to identify potential targets with complementary features.
-
Molecular Similarity Analysis
This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. By identifying known bioactive molecules that are structurally similar to this compound, we can infer its potential targets.
-
Fingerprint Generation:
-
Generate a molecular fingerprint for this compound (e.g., Morgan fingerprints or ECFP4) that encodes its structural features.
-
-
Database Screening:
-
Screen a large database of bioactive compounds with known targets (e.g., ChEMBL) using the generated fingerprint.
-
Calculate the Tanimoto coefficient or other similarity metrics to quantify the structural similarity between this compound and the database compounds.
-
-
Target Inference:
-
Identify the targets of the most structurally similar compounds to this compound.
-
Prioritize targets that are associated with multiple similar compounds.
-
Data Presentation: Summarizing In Silico Predictions
The output of the in silico methods should be compiled into a clear and concise table to facilitate the prioritization of targets for experimental validation.
| Predicted Target | Gene Symbol | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Top Similar Compound (Tanimoto) | Known Role in this compound's Activity |
| Mitogen-activated protein kinase 1 | MAPK1 | -9.2 | 0.85 | Quercetin (0.78) | Yes |
| PI3-kinase p110-alpha | PIK3CA | -8.7 | 0.79 | Wortmannin (0.72) | Yes |
| Matrix metalloproteinase-9 | MMP9 | -8.5 | 0.75 | Marimastat (0.69) | Yes |
| Signal transducer and activator of transcription 3 | STAT3 | -8.1 | 0.71 | Stattic (0.75) | Yes |
| Nuclear factor kappa B p105 subunit | NFKB1 | -7.9 | 0.68 | Parthenolide (0.81) | Yes |
| c-Jun N-terminal kinase 1 | JNK1 | -7.6 | 0.65 | SP600125 (0.70) | Yes |
Experimental Validation of Predicted Targets
In silico predictions must be validated through rigorous experimental testing. A tiered approach, starting with biophysical assays to confirm direct binding and progressing to cell-based assays to assess functional effects, is recommended.
Biophysical Assays for Direct Binding
-
Protein Immobilization:
-
Immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip).
-
-
Analyte Injection:
-
Inject a series of concentrations of this compound over the sensor surface.
-
-
Data Acquisition and Analysis:
-
Monitor the change in the refractive index in real-time to generate sensorgrams.
-
Fit the data to a binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
-
Sample Preparation:
-
Place the purified target protein in the sample cell and this compound in the injection syringe, both in the same buffer.
-
-
Titration:
-
Inject small aliquots of this compound into the protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat signals and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Cell-Based Assays for Functional Validation
-
Cell Treatment:
-
Treat cultured cells (e.g., a cancer cell line) with varying concentrations of this compound for a specified time.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
Immunoblotting:
-
Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the predicted target and its downstream effectors (e.g., phospho-AKT, phospho-ERK).
-
-
Detection and Analysis:
-
Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.
-
Quantify the band intensities to determine the effect of this compound on protein expression and phosphorylation status.
-
Data Presentation: Summarizing Experimental Validation Data
| Validated Target | Biophysical Assay (KD) | Biochemical Assay (IC50) | Cell-Based Assay (Effective Conc.) |
| Mitogen-activated protein kinase 1 | 5.2 µM (SPR) | 10.8 µM (Kinase Assay) | 15 µM (p-ERK inhibition) |
| PI3-kinase p110-alpha | 8.1 µM (ITC) | 12.5 µM (Kinase Assay) | 20 µM (p-AKT inhibition) |
| Matrix metalloproteinase-9 | 12.5 µM (SPR) | 25.3 µM (Zymography) | 30 µM (Invasion assay) |
| Signal transducer and activator of transcription 3 | 15.3 µM (ITC) | N/A | 25 µM (p-STAT3 inhibition) |
Case Study: this compound and the PI3K/AKT/mTOR Signaling Pathway
Experimental studies have shown that this compound can attenuate the FAK/PI3K/AKT/mTOR signaling pathway in gastric cancer cells.[1] Our in silico workflow predicted PIK3CA (the catalytic subunit of PI3K) as a potential target. Subsequent biophysical and cell-based assays could be employed to validate this prediction.
Conclusion
The integration of in silico target prediction methodologies with rigorous experimental validation provides a powerful paradigm for elucidating the molecular mechanisms of natural products like this compound. The workflow and protocols detailed in this guide offer a systematic approach to identify and validate biological targets, thereby accelerating the translation of promising natural compounds into novel therapeutics. The continued application of these interdisciplinary strategies will undoubtedly unlock the full therapeutic potential of this compound and other natural products.
References
- 1. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
The Bitter Elixir: An In-depth Technical Guide to the Ethnobotanical Uses of Vernodalin-Containing Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernodalin, a sesquiterpene lactone, is a prominent bioactive compound found in a select group of plants, most notably within the Vernonia genus. These plants have a rich history of use in traditional medicine across Africa and Asia, where their characteristic bitter taste is often associated with their therapeutic properties. This technical guide explores the ethnobotanical applications of this compound-containing plants, delves into the quantitative analysis of their bioactive constituents, outlines key experimental protocols for their study, and elucidates the molecular signaling pathways through which this compound exerts its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.
Ethnobotanical Uses of this compound-Containing Plants
The primary plant species known for their this compound content and extensive traditional use is Vernonia amygdalina, commonly known as bitter leaf. Its applications in traditional medicine are vast and well-documented. Closely related, Vernonia colorata is often used interchangeably and shares many of the same medicinal uses. Another significant source of this compound is Centratherum anthelminticum.
Table 1: Ethnobotanical Uses of this compound-Containing Plants
| Plant Species | Common Names | Traditional Medicinal Uses |
| Vernonia amygdalina | Bitter Leaf, Ewuro, Onugbu | Treatment of malaria, gastrointestinal complaints (diarrhea, stomach aches), diabetes, fever, and inflammatory conditions. Also used as a digestive tonic and for wound healing.[1][2] |
| Vernonia colorata | Bitter Tree | Used for the treatment of malaria, fever, gastrointestinal disorders, and skin infections. |
| Centratherum anthelminticum | Black Cumin, Kalijiri | Traditionally used for its anthelmintic properties, as well as for treating skin diseases, fever, and cough. |
Quantitative Data
While specific quantitative data for this compound content in the raw plant material is not extensively available in the reviewed literature, studies have quantified other phytochemicals in Vernonia amygdalina and determined the bioactivity of isolated this compound.
Table 2: Quantitative Phytochemical Analysis of Vernonia amygdalina Leaves
| Phytochemical Class | Extraction Solvent | Concentration (mg/g dry weight) |
| Total Phenols | Ethanol | 154.7 ± 3.6 |
| Total Phenols | Ethyl Acetate | 93.7 ± 4.0 |
| Total Flavonoids | Ethanol | 33.3 ± 1.8 |
| Total Flavonoids | Ethyl Acetate | 30.7 ± 8.3 |
| Total Alkaloids | Ethanol | 2.4 ± 0.1 |
| Total Alkaloids | Ethyl Acetate | 1.6 ± 0.3 |
Source: Data compiled from a 2024 study on the phytochemical screening of Vernonia amygdalina leaves.
Table 3: Bioactivity of Isolated this compound
| Biological Activity | Cell Line/Organism | Metric | Value |
| Cytotoxicity | P-388 (Murine leukemia) | IC50 | 0.11 µg/mL |
| Cytotoxicity | L-1210 (Murine leukemia) | IC50 | 0.17 µg/mL |
| Antibacterial | Staphylococcus aureus | MIC | 100 µg/mL |
Source: Data compiled from various pharmacological studies.
Experimental Protocols
Extraction and Isolation of this compound
A general protocol for the extraction and isolation of this compound from plant material involves a multi-step process using solvents of increasing polarity, followed by chromatographic separation.
-
Preparation of Plant Material : Air-dry the leaves of the plant (e.g., Vernonia amygdalina) and grind them into a fine powder.
-
Soxhlet Extraction : The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by ethyl acetate, and then ethanol or methanol. This compound is typically found in the more polar fractions.
-
Solvent Evaporation : The solvent from the desired fraction is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation : The crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different components.
-
Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Purification : Fractions containing the compound of interest are pooled and may be subjected to further purification steps such as preparative HPLC to obtain pure this compound.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
While a specific, validated HPLC protocol for this compound was not found in the reviewed literature, a method for the structurally similar compound Vernodalol can be adapted.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of water (A) and acetonitrile or methanol (B), both containing an acid modifier such as 0.1% formic acid.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the UV spectrum of a pure this compound standard.
-
Injection Volume : 10-20 µL.
-
-
Standard Preparation : A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.
-
Sample Preparation : The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Quantification : The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Signaling Pathways
This compound has been shown to exert its biological effects, particularly its anti-cancer and anti-inflammatory properties, by modulating several key signaling pathways.
MAPK Signaling Pathway
This compound can induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway. This often involves the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, and the inhibition of Extracellular signal-Regulated Kinase (ERK).
FAK/PI3K/AKT/mTOR Signaling Pathway
In the context of cancer metastasis, this compound has been shown to inhibit the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. This inhibition leads to a reduction in cell migration and invasion.
Conclusion
This compound-containing plants, particularly Vernonia amygdalina, hold significant promise for modern medicine due to their diverse and potent biological activities, which are deeply rooted in traditional ethnobotanical knowledge. The data presented in this guide underscore the importance of these plants in the treatment of a wide range of ailments. The elucidation of the signaling pathways affected by this compound provides a molecular basis for its therapeutic effects and opens avenues for the development of novel drugs. Further research is warranted to conduct comprehensive quantitative analysis of this compound in various plant sources and to perform clinical trials to validate its efficacy and safety in humans. This will be a critical step in translating the rich traditional knowledge surrounding these bitter elixirs into evidence-based therapeutic applications.
References
Vernodalin's Cytotoxic Potential: An In-Depth Technical Guide to Initial Screening on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Vernodalin, a sesquiterpene lactone with demonstrated anticancer properties. This document outlines the cytotoxic effects of this compound on various cancer cell lines, details the underlying molecular mechanisms, provides standardized experimental protocols for assessment, and presents key data in a clear, comparative format.
Introduction to this compound
This compound is a natural compound isolated from species such as Centratherum anthelminticum (L.) Kuntze and Vernonia amygdalina Delile.[1][2][3] It has garnered significant interest in oncological research due to its potent cytotoxic and apoptotic effects across a range of human cancers. This guide focuses on the initial in vitro screening methodologies and findings that form the basis for further preclinical and clinical development of this compound as a potential chemotherapeutic agent.
Cytotoxicity Profile of this compound
This compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in multiple studies. A summary of these findings is presented below.
Table 1: IC50 Values of this compound and Vernonia amygdalina Extracts in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Citation |
| MCF-7 | Breast Cancer | This compound | Not explicitly quantified in µg/mL, but shown to inhibit proliferation at concentrations from 3.125 to 12.5 µg/mL. | [1][4] |
| MDA-MB-231 | Breast Cancer | This compound | Not explicitly quantified in µg/mL, but shown to inhibit proliferation at concentrations from 3.125 to 12.5 µg/mL. | [1][4] |
| TPC-1 | Papillary Thyroid Cancer | This compound | Not specified, but effects were observed in a concentration-dependent manner. | [5] |
| HT-29 | Colon Cancer | This compound | Not specified, but cytotoxic effects were confirmed. | [6] |
| HCT116 | Colon Cancer | This compound | Not specified, but cytotoxic effects were confirmed. | [6] |
| SGC-7901 | Gastric Cancer | This compound | Not specified, but shown to inhibit cell proliferation. | [7][8] |
| AGS | Gastric Cancer | This compound | Not specified, but shown to inhibit cell proliferation. | [7][8] |
| K562 | Chronic Myeloid Leukemia | Vernonia amygdalina ethanol extract | 8.78 ± 2.224 µg/mL | [2] |
| THP-1 | Acute Myeloid Leukemia | Vernonia amygdalina extract | 24.17 ± 3.33 µg/mL | [2][9] |
| MOLM-13 | Acute Myeloid Leukemia | Vernonia amygdalina extract | 11.45 ± 2.12 µg/mL | [2][9] |
| MV4-11 | Acute Myeloid Leukemia | Vernonia amygdalina extract | 16.08 ± 1.21 µg/mL | [2][9] |
| WiDr | Colon Cancer | Vernonia amygdalina ethylacetate fraction | 25.38 ± 0.16 µg/mL | [10] |
| MCF-7 | Breast Cancer | Vernonia amygdalina ethylacetate fraction | 25.14 ± 0.13 µg/mL | [10] |
| MCF-7 | Breast Cancer | Vernonia amygdalina ethyl acetate extract | 50.365 ± 0.07 µg/mL | [11] |
| HeLa | Cervical Cancer | Vernonia amygdalina leaf extract | 0.0767 ± 0.0334 µg/mL | [12] |
| MCF-7/HER-2 | Breast Cancer | Vernonia amygdalina ethylacetate fraction | 66 µg/mL | [13] |
| MCF-7 | Breast Cancer | Vernonia amygdalina ethanol extract | 67 µg/mL (after 72h) | [14] |
Note: Some studies on this compound focus on the mechanisms of action and demonstrate dose-dependent cytotoxicity without specifying a precise IC50 value.
Molecular Mechanisms of this compound-Induced Cytotoxicity
This compound primarily induces cancer cell death through the activation of apoptosis. This programmed cell death is initiated and executed by a complex network of signaling pathways.
Intrinsic Caspase-Dependent Apoptosis
This compound has been shown to induce apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231) via the intrinsic or mitochondrial pathway.[1][3][15] This process is characterized by an increase in reactive oxygen species (ROS) production, which leads to a reduction in the mitochondrial membrane potential.[1][3][15] This, in turn, results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspases-3/7, ultimately leading to PARP cleavage, DNA damage, and cell death.[1][3][15] A key feature of this pathway is the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL by this compound.[1][4]
Caption: this compound-induced intrinsic apoptosis pathway.
Modulation of MAPK Signaling Pathways
In human papillary thyroid cancer cells, this compound triggers ROS-mediated apoptosis by suppressing the MAPKs signaling pathway.[5] Furthermore, in colon cancer cells, this compound induces apoptosis through the activation of the JNK and p38 MAPK pathways.[6] This suggests that this compound's effect on the MAPK pathway can be context-dependent, leading to apoptosis through different mechanisms in various cancer types.
Caption: this compound's modulation of MAPK pathways in cancer.
Attenuation of FAK/PI3K/AKT/mTOR Signaling
In gastric cancer cells, this compound has been shown to suppress tumor proliferation and induce apoptosis by attenuating the FAK/PI3K/AKT/mTOR signaling pathway.[7][8] This pathway is crucial for cell survival, proliferation, and metastasis. By inhibiting key proteins in this cascade, this compound effectively halts cancer progression.
Caption: this compound's inhibition of the FAK/PI3K/AKT/mTOR pathway.
Experimental Protocols for Cytotoxicity Screening
A standardized workflow is essential for the initial assessment of this compound's cytotoxic properties.
Caption: General workflow for this compound cytotoxicity screening.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Conclusion
This compound exhibits potent cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis. The initial screening data strongly supports its further investigation as a potential anticancer agent. The methodologies and signaling pathway information provided in this guide offer a solid foundation for researchers to build upon in the development of this compound-based cancer therapies. Further in vivo studies are warranted to validate these in vitro findings.
References
- 1. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 2. The cytotoxic effect of Vernonia amygdalina Del. extract on myeloid leukemia cells | Biomedical Research and Therapy [bmrat.org]
- 3. Induction of apoptosis in human breast cancer cells via caspase pathway by this compound isolated from Centratherum anthelminticum (L.) seeds [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 5. This compound Triggers ROS-Mediated Apoptosis in TPC-1 Human Papillary Thyroid Cancer Cells via Suppression of the MAPKs Signaling Pathway - Yang - Combinatorial Chemistry & High Throughput Screening [rjraap.com]
- 6. This compound induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Cell Cycle Inhibition and Apoptotic Induction of Vernonia amygdalina Del. Leaves Extract on MCF-7 Cell Line | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 12. Vernonia amygdalina Leaf Extract Induces Apoptosis in HeLa Cells: A Metabolomics and Proteomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Anticancer Effects of Vernonia amygdalina Leaf Extract and Green-Synthesised Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Vernodalin: A Technical Guide to its Core Mechanism of Action
Abstract: Vernodalin, a sesquiterpene lactone primarily isolated from the plant Centratherum anthelminticum, has emerged as a compound of significant interest in oncological research. Its potent cytotoxic and anti-proliferative effects against a spectrum of cancer cell lines are well-documented. This technical guide provides an in-depth exploration of the core molecular mechanisms through which this compound exerts its anticancer effects. We will dissect the key signaling pathways modulated by this compound, present quantitative data from various studies, detail common experimental protocols for its investigation, and provide visual representations of its mechanism of action.
Core Anticancer Mechanisms of this compound
This compound's efficacy as an anticancer agent stems from its ability to concurrently influence multiple cellular processes critical for tumor growth and survival. Its action is multifaceted, primarily involving the induction of programmed cell death (apoptosis), halting of the cell division cycle, and suppression of key pro-survival signaling cascades.
A primary mechanism of this compound is the robust induction of apoptosis, predominantly through the intrinsic or mitochondrial pathway. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS).[1][2] The surge in ROS disrupts the mitochondrial membrane potential (MMP), a critical event that leads to the release of cytochrome c from the mitochondria into the cytosol.[1][3]
Once in the cytosol, cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases.[1] Studies have shown that this compound treatment leads to the activation of initiator caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7.[2][4] The activation of these executioner caspases is a point of no return, leading to the cleavage of essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately resulting in DNA fragmentation and cell death.[1][2] While the intrinsic pathway is dominant, studies have shown no significant changes in the activity of the extrinsic pathway initiator, caspase-8.[2][4]
This apoptotic cascade is further amplified by this compound's influence on the B-cell lymphoma 2 (Bcl-2) family of proteins.[5] this compound downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously upregulating pro-apoptotic proteins such as Bax.[1][4][6] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization and commitment to apoptosis.
This compound exerts significant inhibitory effects on several signaling pathways that are constitutively active in many cancers, promoting proliferation, survival, and metastasis.
-
FAK/PI3K/Akt/mTOR Pathway: this compound has been shown to attenuate the phosphorylation of Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the mammalian Target of Rapamycin (mTOR).[7][8] This pathway is central to regulating cell growth, proliferation, and survival. By inhibiting this cascade, this compound effectively cuts off a key survival signal for cancer cells.[7][8] Inhibition of Akt also leads to the activation of the Forkhead Box Transcription Factor (FOXO3a), which can promote the expression of genes involved in apoptosis and cell cycle arrest.[9]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell fate. This compound's effect on this pathway is nuanced. It promotes apoptosis by activating the pro-apoptotic c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways.[6][10][11] Concurrently, it attenuates the phosphorylation of the pro-survival Extracellular signal-Regulated Kinase (ERK).[6][7] This dual action shifts the cellular balance towards apoptosis.
-
Anti-Metastatic Effects: this compound inhibits cancer cell adhesion and metastasis.[7] It achieves this by reducing the expression and activity of matrix metalloproteinases (MMP-2, MMP-9) and urokinase plasminogen activator (uPA), enzymes crucial for breaking down the extracellular matrix during invasion.[7][8] Simultaneously, it increases the expression of their natural inhibitors, TIMP-1 and TIMP-2.[7][8]
This compound effectively halts cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[2][9][12] This arrest prevents cancer cells from entering the S phase, where DNA replication occurs. The mechanism involves the modulation of key cell cycle regulatory proteins. This compound treatment leads to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[9][13] These proteins bind to and inhibit the activity of cyclin-CDK complexes. Concurrently, this compound downregulates the expression of cyclins essential for G1/S transition, namely Cyclin D1 and Cyclin E.[9][13]
Quantitative Data Summary
The cytotoxic potency of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.
| Table 1: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines | |||
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| A549[11] | Lung Cancer | 65.80 µM | 24 h |
| 39.90 µM | 48 h | ||
| 25.85 µM | 72 h | ||
| HepG2[14] | Liver Cancer | Dose-dependent apoptosis observed | - |
| MCF-7[1][2] | Breast Cancer | Growth inhibition observed | 24 h |
| MDA-MB-231[1][2] | Breast Cancer | Growth inhibition observed | 24 h |
| HT-29[10] | Colon Cancer | Cytotoxicity observed | - |
| HCT116[10] | Colon Cancer | Cytotoxicity observed | - |
| SGC-7901[7] | Gastric Cancer | Proliferation inhibition observed | - |
| AGS[7] | Gastric Cancer | Proliferation inhibition observed | - |
| Table 2: Summary of this compound's Effect on Key Regulatory Proteins | |
| Protein | Effect |
| Apoptosis-Related | |
| Bcl-2, Bcl-xL[1][4] | Downregulation |
| Bax[6][10] | Upregulation |
| Cleaved Caspase-3, -7, -9[2][4] | Upregulation / Activation |
| Cleaved PARP[1][2] | Upregulation / Activation |
| Cell Cycle-Related | |
| p21, p27[9][13] | Upregulation |
| Cyclin D1, Cyclin E[9][13] | Downregulation |
| Signaling Pathway-Related | |
| p-FAK, p-PI3K, p-Akt, p-mTOR[7][8] | Downregulation |
| p-ERK[6][7] | Downregulation |
| p-JNK, p-p38[6][7][10] | Upregulation / Activation |
| Metastasis-Related | |
| MMP-2, MMP-9, uPA[7][8] | Downregulation |
| TIMP-1, TIMP-2[7][8] | Upregulation |
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on a suite of standard cell and molecular biology techniques.
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1x10⁴ cells/well) and allowed to adhere overnight.[15]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).[11]
-
MTT Addition: MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C to allow formazan crystal formation.[15]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Methodology:
-
Treatment: Cells are cultured and treated with this compound for a defined period (e.g., 24 hours).[12]
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with a fluorescently-conjugated Annexin V (e.g., FITC) and PI according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by flow cytometry. The resulting data allows for the quantification of four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[12]
-
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies, followed by secondary antibodies conjugated to a detection molecule.
-
Methodology:
-
Lysate Preparation: Following treatment with this compound, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are loaded and separated on an SDS-PAGE gel.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Probing: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control protein (e.g., β-actin, GAPDH) is used to normalize the data.[2][12]
-
References
- 1. Induction of apoptosis in human breast cancer cells via caspase pathway by this compound isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of this compound with p38 mitogen-activated protein kinase (p38 MAPK) and subsequent effects in lung cancer cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 13. The anti-cancer activities of Vernonia amygdalina extract in human breast cancer cell lines are mediated through caspase-dependent and p53-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of this compound, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scitepress.org [scitepress.org]
An In-depth Technical Guide on the Physicochemical Properties of Pure Vernodalin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of vernodalin, a sesquiterpene lactone of significant interest for its therapeutic potential. Due to the limited availability of detailed experimental data for pure this compound in published literature, this guide also includes extensive data on the closely related and well-characterized compound, vernodalinol, for comparative purposes.
Core Physicochemical Properties
This compound is a naturally occurring sesquiterpene lactone found in plants of the Vernonia genus, notably Vernonia amygdalina.[1][2] Its chemical structure and fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₇ | [1][2] |
| Molecular Weight | 360.36 g/mol | [1][2] |
| IUPAC Name | [(3aR,4S,5aR,9aR,9bR)-5a-ethenyl-3,9-dimethylidene-2,8-dioxo-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromen-4-yl] 2-(hydroxymethyl)prop-2-enoate | [1] |
| CAS Number | 21871-10-3 | [2] |
Spectroscopic Data
Detailed spectroscopic data for pure this compound is not extensively tabulated in the available literature. However, data for the related compound, vernodalinol, has been thoroughly characterized and is presented here as a reference. Some partial NMR data for this compound is also available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Vernodalinol: The ¹H and ¹³C NMR spectroscopic data for vernodalinol, recorded in methanol-d₄ at 500 MHz and 125 MHz respectively, are detailed below.[3]
Table 2.1: ¹H and ¹³C NMR Data for Vernodalinol [3]
| Position | δH (ppm) (multiplicity, J in Hz) | δC (ppm) |
| 1 | 5.76 (dd, 17.5, 11.0) | 139.7 |
| 2a | 5.21 (d, 11.0) | 112.9 |
| 2b | 5.25 (d, 17.5) | |
| 3 | - | 163.7 |
| 4 | - | 131.4 |
| 5 | 2.55 (m) | 49.2 |
| 6 | 4.15 (t, 10.5) | 67.0 |
| 7 | 3.51 (t, 10.0) | 45.1 |
| 8 | 5.38 (dd, 11.0, 5.0) | 68.0 |
| 9a | 1.64 (m) | 35.9 |
| 9b | 2.01 (m) | |
| 10 | - | 38.1 |
| 11 | - | 136.2 |
| 12 | - | 166.5 |
| 13a | 5.79 (s) | 127.0 |
| 13b | 6.34 (s) | |
| 14a | 2.21 (m) | 69.0 |
| 14b | 2.41 (m) | |
| 15a | 5.77 (s) | 131.2 |
| 15b | 6.54 (s) | |
| 16 | - | 163.3 |
| 17 | - | 138.6 |
| 18 | 4.19 (s) | 58.5 |
| 19a | 5.85 (s) | 122.3 |
| 19b | 6.19 (s) |
This compound: Partial ¹H and ¹³C NMR data for this compound in a mixed solvent of CDCl₃ and CD₃OD have been reported.[4]
Table 2.2: Partial ¹H and ¹³C NMR Data for this compound [4]
| Position/Proton | δH (ppm) | δC (ppm) |
| H-15 | 6.54 (s) | - |
| H-4' | 6.13 (br. s) | - |
| H-13 | 6.01 (d, J=3.0 Hz) | - |
| C-1' | - | 167.3 |
| C-2' | - | 138.8 |
| C-3' | - | 126.9 |
| C-7 | - | 49.9 |
| C-5 | - | 46.0 |
| C-10 | - | 40.4 |
| C-9 | - | 38.4 |
Infrared (IR) Spectroscopy
Vernodalinol: The IR spectrum of vernodalinol (KBr) shows characteristic absorption bands for its functional groups.[3]
Table 2.3: IR Absorption Bands for Vernodalinol [3]
| Wavenumber (cm⁻¹) | Functional Group |
| 3600–2600 | Carboxyl (-COOH) |
| 3443 | Hydroxyl (-OH) |
| 3108, 3083 | Alkene (=C-H) |
| 1707 | Carbonyl (C=O) |
| 1626 | Alkene (C=C) |
UV-Visible (UV-Vis) Spectroscopy
Vernodalinol: The UV-Vis spectrum of vernodalinol in dry methanol exhibits a maximum absorption (λmax) indicative of an enone chromophore.[3]
Table 2.4: UV-Vis Absorption Data for Vernodalinol [3]
| Solvent | λmax (nm) | log ε |
| Dry Methanol | 235 | 2.76 |
Physical Properties
Detailed physical properties such as melting point and solubility for pure this compound are not well-documented. However, the data for vernodalinol provides a useful reference.
Table 3.1: Physical Properties of Vernodalinol [3]
| Property | Value |
| Appearance | Colorless crystals |
| Melting Point | 217–218 °C |
| Optical Rotation | +178.70 (c 0.253, dry MeOH) |
Experimental Protocols
The isolation of pure this compound typically involves extraction from the leaves of Vernonia amygdalina, followed by chromatographic purification. While a specific protocol for pure this compound is not exhaustively detailed, the following procedure for the isolation of the closely related vernodalinol provides a robust methodological framework.[3][5][6]
Extraction
-
Plant Material Preparation: Dried leaves of Vernonia amygdalina are ground into a fine powder.
-
Solvent Extraction: The powdered leaves are extracted with 85% ethanol. This can be performed using maceration or a Soxhlet apparatus.[7][8]
-
Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: The crude ethanolic extract is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and n-butanol, to separate compounds based on their polarity.[3][5]
Chromatographic Purification
-
Column Chromatography: The n-butanol fraction, which is typically enriched with sesquiterpene lactones, is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol (e.g., 80:20 v/v), to separate the different components.[3]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.
Purification and Crystallization
-
Recrystallization: The pooled fractions containing the desired compound are further purified by repeated recrystallization from a suitable solvent, such as anhydrous methanol.[3]
-
Washing and Drying: The resulting crystals are washed with solvents like ethyl acetate and acetone to remove impurities and then dried to yield the pure compound.[3]
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly its anticancer properties, through the modulation of several key intracellular signaling pathways.
FAK/PI3K/AKT/mTOR Signaling Pathway
This compound attenuates the FAK/PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metastasis. By inhibiting the phosphorylation of key proteins in this cascade, this compound can suppress tumor growth and invasion.
References
- 1. This compound | C19H20O7 | CID 179375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sancdb.rubi.ru.ac.za]
- 3. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
A Validated Stability-Indicating HPLC Method for the Quantification of Vernodalin
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of vernodalin, a bioactive sesquiterpene lactone with significant therapeutic potential. The method is suitable for the analysis of this compound in bulk drug substances and extracts from its primary botanical source, Vernonia amygdalina. The protocol herein provides comprehensive details on sample preparation, chromatographic conditions, method validation in accordance with International Council for Harmonisation (ICH) guidelines, and forced degradation studies to establish the stability-indicating nature of the assay. All quantitative data is summarized in structured tables, and experimental workflows and relevant biological pathways are visualized using diagrams.
Introduction
This compound is a sesquiterpene lactone primarily isolated from Vernonia amygdalina, a plant widely used in traditional African medicine.[1] It has garnered considerable scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The therapeutic potential of this compound necessitates the development of a robust and reliable analytical method for its quantification in various matrices, which is crucial for quality control, pharmacokinetic studies, and formulation development.
This application note describes a validated RP-HPLC method that is specific, accurate, precise, and stability-indicating for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade formic acid
-
Dried and powdered leaves of Vernonia amygdalina
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 235 nm |
| Run Time | 30 minutes |
Note: The UV detection wavelength is based on the absorbance maximum of the structurally similar compound vernodalinol. It is recommended to determine the λmax of a pure this compound standard if available.[5]
Preparation of Standard Solutions
A primary stock solution of this compound (1000 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol in a volumetric flask. Working standard solutions for the calibration curve are prepared by serial dilution of the stock solution with the mobile phase.
Sample Preparation (from Vernonia amygdalina leaves)
-
Accurately weigh 1 g of dried, powdered Vernonia amygdalina leaves.
-
Extract the sample with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a this compound standard, and a sample extract of Vernonia amygdalina. The chromatograms showed no interfering peaks at the retention time of this compound. Forced degradation studies were also performed to demonstrate the separation of this compound from its degradation products.
Linearity and Range
Linearity was assessed by analyzing six concentrations of this compound standard solutions ranging from 5 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Precision
Precision was evaluated at three concentration levels (low, medium, and high) by performing six replicate injections on the same day (intra-day precision) and on three different days (inter-day precision).
Accuracy
Accuracy was determined by the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed sample extract at three different concentration levels (80%, 100%, and 120% of the expected concentration). The percentage recovery was then calculated.
LOD and LOQ
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Table 2: Summary of Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range (µg/mL) | 5 - 100 | - |
| Intra-day Precision (%RSD) | ≤ 1.5% | %RSD ≤ 2% |
| Inter-day Precision (%RSD) | ≤ 1.8% | %RSD ≤ 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98% - 102% |
| LOD (µg/mL) | 0.5 | - |
| LOQ (µg/mL) | 1.5 | - |
Forced Degradation Studies
Forced degradation studies were conducted to establish the stability-indicating nature of the HPLC method. A this compound standard solution was subjected to various stress conditions as per ICH guidelines.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 100°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The results showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation product peaks that were well-resolved from the intact this compound peak. This confirms the stability-indicating capability of the method.
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~25% | Major degradation peak at a lower retention time. |
| Base Hydrolysis | ~40% | Multiple degradation peaks observed. |
| Oxidative Degradation | ~15% | A significant degradation peak at a higher retention time. |
| Thermal Degradation | <5% | Minimal degradation observed. |
| Photolytic Degradation | <5% | Minimal degradation observed. |
Visualizations
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, precise, and stability-indicating for the quantification of this compound. The method has been successfully validated according to ICH guidelines and can be effectively used for the routine quality control of Vernonia amygdalina extracts and for the analysis of this compound in various research and development applications. The established forced degradation profile provides valuable information on the stability of this compound under different stress conditions.
References
Application Notes and Protocols for In Vivo Xenograft Models for Testing Vernodalin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernodalin, a sesquiterpene lactone isolated from the seeds of Centratherum anthelminticum, has demonstrated significant anticancer properties in preclinical studies. It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[1] In vivo xenograft models are a critical step in the preclinical evaluation of novel therapeutic agents like this compound, providing essential data on efficacy, toxicity, and pharmacokinetics in a living organism. This document provides detailed application notes and protocols for establishing and utilizing in vivo xenograft models to test the efficacy of this compound.
Principle of the Xenograft Model
In vivo xenograft models for cancer research involve the transplantation of human cancer cells into immunocompromised mice. These mice lack a functional immune system, which prevents the rejection of the foreign cancer cells and allows for the formation of solid tumors. Once tumors are established, the mice can be treated with therapeutic agents, such as this compound, to assess the agent's anti-tumor activity by monitoring tumor growth and other relevant endpoints.
Data Presentation: In Vivo Efficacy of this compound
While extensive in vivo quantitative data for this compound from multiple xenograft models is still emerging in the public domain, a key study by Ananda Sadagopan et al. (2015) provides evidence of its anti-tumor activity in a breast cancer model. The study utilized an LA7-induced mammary gland tumor model to evaluate the in vivo efficacy of this compound.[2][3][4] The primary endpoints were the assessment of cell proliferation markers within the tumor tissue.
Table 1: Summary of a Representative In Vivo Study of this compound Efficacy
| Parameter | Control Group | This compound-Treated Group | Reference |
| Animal Model | LA7-induced mammary gland tumor in rats | LA7-induced mammary gland tumor in rats | [2][3][4] |
| Treatment | Vehicle | This compound | [2][3][4] |
| Key Findings | High expression of PCNA and Ki67 | Significant reduction in PCNA and Ki67 expression | [2][3][4] |
| Interpretation | High tumor cell proliferation | Inhibition of tumor cell proliferation | [2][3][4] |
Note: This table summarizes the reported effects on cellular markers of proliferation. For precise quantitative data on tumor volume and weight, researchers should refer to the full publication.
Experimental Protocols
The following are detailed protocols for establishing a subcutaneous xenograft model and conducting an efficacy study with this compound. These protocols are based on established methodologies and can be adapted for various cancer cell lines.
Protocol 1: Establishment of Subcutaneous Xenograft Model
Materials:
-
Human cancer cell line of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic agent (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in serum-free medium or PBS. Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. A viability of >90% is recommended.
-
Cell Suspension Preparation: Centrifuge the cells again and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice using an appropriate anesthetic agent. Shave the hair from the injection site (typically the right flank).
-
Subcutaneous Injection: Using a sterile syringe and a 27-30 gauge needle, inject 100-200 µL of the cell suspension subcutaneously into the prepared site.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Staging: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into control and treatment groups.
Protocol 2: this compound Efficacy Study in Xenograft Model
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle for this compound (e.g., DMSO, PBS, or a solution containing a solubilizing agent like Tween 80)
-
Dosing equipment (e.g., oral gavage needles, sterile syringes and needles for injection)
-
Calipers
-
Analytical balance for weighing mice
Procedure:
-
Group Randomization: Randomize the tumor-bearing mice into at least two groups: a vehicle control group and a this compound treatment group. Ensure the average tumor volume is similar across all groups.
-
Dosing Preparation: Prepare the this compound solution at the desired concentration in the appropriate vehicle. Also, prepare the vehicle control.
-
Treatment Administration: Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection, oral gavage, or intravenous injection) at a predetermined dose and schedule. The control group should receive an equivalent volume of the vehicle.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Measure the body weight of the mice 2-3 times per week to monitor for signs of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific treatment duration.
-
Data Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tissues can be collected for further analysis (e.g., histopathology, Western blotting, or PCR).
-
Statistical Analysis: Analyze the tumor growth data (volume and weight) using appropriate statistical methods to determine the significance of this compound's anti-tumor effect compared to the control group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo xenograft studies of this compound.
This compound's Proposed Signaling Pathway
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.[1][5]
Caption: Proposed signaling pathways modulated by this compound.
Conclusion
The use of in vivo xenograft models is an indispensable tool for the preclinical evaluation of this compound's anticancer efficacy. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust studies. While existing data points towards the potential of this compound in inhibiting tumor growth, further studies are warranted to establish a more comprehensive in vivo efficacy profile across a range of cancer types and to elucidate the optimal dosing and treatment schedules.
References
- 1. This compound induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. scispace.com [scispace.com]
- 5. This compound Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Formulation for Enhanced Vernodalin Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernodalin, a sesquiterpene lactone derived from the plant Vernonia amygdalina, has demonstrated significant anticancer properties. Its therapeutic potential is, however, limited by poor aqueous solubility and potential for off-target toxicity. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing bioavailability, providing controlled release, and enabling targeted delivery to tumor tissues.
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-loaded polymeric nanoparticles. The information presented is intended to guide researchers in developing effective nanoparticle formulations for preclinical studies.
Data Presentation: Characterization of this compound-Loaded Nanoparticles
Successful nanoparticle formulation requires rigorous characterization to ensure desired physicochemical properties, drug loading, and release kinetics. The following tables present representative data for this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Formulation Code | Polymer | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| VN-PLGA-NP-01 | PLGA (50:50) | 185.3 ± 4.2 | 0.12 ± 0.03 | -25.7 ± 2.1 |
| VN-PLGA-NP-02 | PLGA (75:25) | 210.8 ± 5.1 | 0.15 ± 0.04 | -22.4 ± 1.8 |
| Blank-NP | PLGA (50:50) | 180.1 ± 3.9 | 0.11 ± 0.02 | -26.3 ± 2.5 |
Table 2: Drug Loading and In Vitro Release of this compound-Loaded PLGA Nanoparticles
| Formulation Code | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) (pH 7.4) | Cumulative Release at 24h (%) (pH 5.5) |
| VN-PLGA-NP-01 | 8.5 ± 0.7 | 85.2 ± 3.4 | 35.6 ± 2.9 | 55.8 ± 4.1 |
| VN-PLGA-NP-02 | 7.9 ± 0.6 | 79.4 ± 2.8 | 30.1 ± 2.5 | 48.2 ± 3.7 |
Table 3: In Vitro Cytotoxicity of this compound Formulations on MCF-7 Breast Cancer Cells
| Formulation | IC50 (µg/mL) after 48h |
| Free this compound | 15.8 ± 1.2 |
| VN-PLGA-NP-01 | 8.2 ± 0.9 |
| Blank-NP | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 or 75:25)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring. Immediately sonicate the mixture on an ice bath for 2 minutes at 40% amplitude to form an o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker with 20 mL of a 0.5% PVA solution and stir at room temperature for 4-6 hours to allow for the evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry to obtain a powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Measure at a scattering angle of 90° and a temperature of 25°C.
-
Perform measurements in triplicate.
2.2 Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Accurately weigh 5 mg of lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in 1 mL of a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.
-
Centrifuge the solution to precipitate the polymer.
-
Quantify the amount of this compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release of this compound from the nanoparticles over time in different pH conditions, simulating physiological and tumor microenvironments.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Shaking incubator
Procedure:
-
Disperse 10 mg of this compound-loaded nanoparticles in 2 mL of the respective release medium (pH 7.4 or 5.5).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a beaker containing 50 mL of the same release medium.
-
Incubate at 37°C with gentle shaking (100 rpm).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the amount of this compound in the collected samples by HPLC.
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol evaluates the anticancer efficacy of the nanoparticle formulations on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Free this compound
-
This compound-loaded nanoparticles
-
Blank nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in the cell culture medium.
-
Replace the medium in the wells with the prepared drug solutions. Include untreated cells as a control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Visualizations
Signaling Pathway of this compound
Caption: this compound's proposed mechanism of action.
Experimental Workflow for Nanoparticle Formulation and Evaluation
Caption: Workflow for this compound nanoparticle development.
Application Notes and Protocols for Microwave-Assisted Extraction of Vernodalin from Vernonia amygdalina
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernodalin, a sesquiterpene lactone found in Vernonia amygdalina, has demonstrated significant pharmacological properties, including anticancer, anti-inflammatory, and antiparasitic activities.[1] Efficient extraction of this bioactive compound from the plant material is crucial for research and drug development. Microwave-Assisted Extraction (MAE) offers a rapid and efficient alternative to conventional extraction methods, reducing solvent consumption and extraction time.[2][3] This document provides detailed application notes and protocols for the MAE of this compound from V. amygdalina leaves.
Data Presentation: Optimization of MAE Parameters
The efficiency of Microwave-Assisted Extraction is influenced by several key parameters. The following tables summarize quantitative data from studies on the extraction of bioactive compounds from Vernonia amygdalina, providing a basis for optimizing this compound extraction. While these studies focus on total phenolic and flavonoid content, these conditions are a strong starting point for this compound extraction due to their co-occurrence.
Table 1: Effect of Solvent and Drying Method on Extraction Yield [4]
| Drying Method | Solvent | Extraction Yield (% g/g) | Total Phenolic Content (mg GAE/g d.w.) |
| Shade-dried | Water | 21.23 ± 0.36 | 102.04 ± 3.03 |
| Shade-dried | 60% v/v Ethanol | 23.86 ± 0.20 | 110.34 ± 3.52 |
Table 2: Influence of MAE Parameters on Extraction Yield (Aqueous Ethanol) [5][6]
| Parameter | Range Studied | Optimal Value for Highest Yield |
| Irradiation Time | 1–5 min | 2 min |
| Microwave Power | 500–700 W | 600 W |
| Temperature | 60–80 °C | 70 °C |
| Feed-to-Solvent Ratio | 1:8–1:12 g/mL | 1:10 g/mL |
| Ethanol Concentration | 40–80% | 60% |
Table 3: Optimized MAE Conditions for Total Flavonoid and Antioxidant Capacities [7]
| Parameter | Optimal Condition |
| Irradiation Time | 7 min |
| Microwave Power | 416 W |
| Temperature | 100 °C |
| Feed-to-Solvent Ratio | 0.10 g/mL |
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted extraction of this compound from V. amygdalina leaves, based on established protocols for bioactive compound extraction from this plant.[8][9]
Plant Material Preparation
-
Collection and Drying: Fresh leaves of Vernonia amygdalina should be washed thoroughly with distilled water. The leaves are then shade-dried at room temperature until a constant weight is achieved to preserve thermolabile compounds.
-
Grinding: The dried leaves are ground into a fine powder using a blender. The powder should be sieved to ensure a uniform particle size, which enhances extraction efficiency.
-
Storage: The powdered plant material should be stored in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Weigh 10 g of the powdered V. amygdalina leaf material and place it into a 250 mL round-bottom flask.
-
Solvent Addition: Add 100 mL of 60% (v/v) ethanol to the flask, resulting in a feed-to-solvent ratio of 1:10 g/mL.
-
Microwave Irradiation:
-
Filtration: After extraction, allow the mixture to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: The filtrate is then concentrated using a rotary evaporator to remove the solvent.
-
Storage: The resulting crude extract containing this compound should be stored at -20°C for further analysis and purification.[10]
Post-Extraction Analysis (Qualitative and Quantitative)
-
Phytochemical Screening: Perform standard phytochemical tests to confirm the presence of sesquiterpene lactones, flavonoids, and other bioactive compounds in the extract.[8]
-
Quantification of this compound: High-Performance Liquid Chromatography (HPLC) can be employed for the identification and quantification of this compound in the extract.
Visualizations
Experimental Workflow for MAE of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Microwave Assisted Extraction of Bioactive Compounds from Food: A Review [article.sapub.org]
- 4. brieflands.com [brieflands.com]
- 5. Ethanolic extraction of flavonoids, phenolics and antioxidants from <i>Vernonia amygdalina</i> leaf using two-level factorial design - Journal of King Saud University - Science [jksus.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques [jove.com]
Application Notes and Protocols for the Purification of Vernodalin using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of Vernodalin, a sesquiterpene lactone with significant therapeutic potential, using thin-layer chromatography (TLC). The protocols outlined below are designed to be a starting point for laboratory applications and can be optimized for specific research needs.
Introduction
This compound, a bioactive compound isolated from Vernonia amygdalina, has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] Its therapeutic potential has led to increased interest in its isolation and purification for further pre-clinical and clinical investigations. Thin-layer chromatography is a simple, rapid, and cost-effective technique that can be effectively employed for the purification and analysis of this compound from plant extracts.
Data Presentation
Table 1: TLC Parameters for the Separation of Sesquiterpene Lactones from Vernonia amygdalina
| Parameter | Description | Reference |
| Stationary Phase | Silica gel HF₂₅₄ | [1] |
| Mobile Phase | 80% Chloroform : 20% Methanol | [1] |
| Compound | Vernodalinol (a related sesquiterpene lactone) | [1] |
| Rf Value | 0.61 | [1] |
Note: While this data is for Vernodalinol, a structurally related compound, it provides a valuable starting point for the optimization of this compound purification. The polarity of the mobile phase can be adjusted to achieve optimal separation of this compound.
Experimental Protocols
Extraction of Crude this compound from Vernonia amygdalina
This protocol describes the initial extraction of a crude mixture containing this compound from the dried leaves of Vernonia amygdalina.
Materials:
-
Dried and powdered leaves of Vernonia amygdalina
-
85% Ethanol
-
Hexane
-
Chloroform
-
n-Butanol
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Glassware (beakers, flasks, separatory funnel)
Procedure:
-
Macerate the dried and powdered leaves of Vernonia amygdalina in 85% ethanol for 24 hours at room temperature with occasional stirring.[1][4]
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain a crude ethanol extract.
-
Perform liquid-liquid partitioning by successively fractionating the crude extract with hexane, chloroform, and n-butanol.[1][4][5]
-
Collect the chloroform and n-butanol fractions, as this compound is expected to be enriched in these moderately polar fractions.
-
Concentrate the chloroform and n-butanol fractions separately using a rotary evaporator to yield the respective crude extracts for TLC purification.
Thin-Layer Chromatography (TLC) for this compound Purification
This protocol outlines the purification of this compound from the crude extract using TLC.
Materials:
-
Silica gel HF₂₅₄ TLC plates
-
Crude extract containing this compound (dissolved in a minimal amount of chloroform or methanol)
-
Developing chamber
-
Mobile phase: 80% Chloroform : 20% Methanol (initial recommendation, may require optimization)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Scraper or spatula
-
Elution solvent (e.g., methanol or ethyl acetate)
-
Vials for collecting the purified compound
Procedure:
-
Plate Preparation: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. This will be the origin.
-
Spotting: Using a capillary tube, carefully spot the dissolved crude extract onto the origin. Keep the spot size as small as possible.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring that the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm.
-
Identification and Isolation: Based on the reported Rf value of the related compound Vernodalinol (0.61), identify the band corresponding to this compound.[1] Carefully scrape the silica gel containing the desired band from the plate.
-
Elution: Transfer the scraped silica gel to a small vial and add a suitable elution solvent (e.g., methanol). Vortex the mixture to elute the compound from the silica.
-
Recovery: Centrifuge the mixture and carefully collect the supernatant containing the purified this compound. Evaporate the solvent to obtain the purified compound.
-
Purity Check: Assess the purity of the isolated this compound by running it on a new TLC plate alongside the crude extract. A single spot for the isolated compound indicates successful purification.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
This compound-Mediated Signaling Pathways
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways.
1. MAPK Signaling Pathway
Caption: this compound induces apoptosis via the ROS-mediated MAPK pathway.[6][7]
2. FAK/PI3K/AKT/mTOR Signaling Pathway
Caption: this compound suppresses tumor growth by inhibiting the FAK/PI3K/AKT/mTOR pathway.[8]
3. NF-κB/AMPK Signaling Pathway
Caption: this compound exhibits cardioprotective effects by modulating NF-κB and AMPK pathways.[2]
References
- 1. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound Triggers ROS-Mediated Apoptosis in TPC-1 Human Papillary Thyroid Cancer Cells via Suppression of the MAPKs Signaling Pathway - Yang - Combinatorial Chemistry & High Throughput Screening [rjraap.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. This compound Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of Vernodalin: A DNA Synthesis Inhibition Assay
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernodalin, a sesquiterpene lactone isolated from the medicinal plant Vernonia amygdalina, has garnered significant interest in oncological research for its cytotoxic and anti-proliferative properties against various cancer cell lines. A key mechanism underlying its therapeutic potential is the inhibition of DNA synthesis, a critical process for the uncontrolled proliferation of cancer cells. This document provides detailed application notes and experimental protocols for assessing the activity of this compound through DNA synthesis inhibition assays, offering a crucial tool for its evaluation as a potential anticancer agent.
The inhibition of DNA synthesis is a hallmark of many successful chemotherapeutic drugs. By disrupting the replication of genetic material, these agents can selectively target rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 and S phases, suggesting a direct or indirect interference with the DNA replication machinery. This application note will focus on two standard methods for quantifying the inhibition of DNA synthesis: the [³H]-Thymidine Incorporation Assay and the Bromodeoxyuridine (BrdU) Assay.
Principle of the Assays
Both the [³H]-Thymidine and BrdU incorporation assays are based on the principle that proliferating cells will incorporate nucleoside analogs into their newly synthesized DNA. By measuring the amount of incorporated analog, the rate of DNA synthesis can be quantified.
-
[³H]-Thymidine Incorporation Assay: This classic method utilizes radiolabeled thymidine, a natural precursor for DNA synthesis. The amount of incorporated radioactivity is directly proportional to the level of DNA synthesis.
-
BrdU Assay: This non-radioactive method uses a synthetic analog of thymidine, Bromodeoxyuridine (BrdU). Incorporated BrdU is detected using a specific antibody, and the signal is typically quantified using colorimetric or fluorometric methods.
Data Presentation: Quantitative Analysis of DNA Synthesis Inhibition
Table 1: Inhibition of DNA Synthesis by Vernodalinol in MCF-7 Breast Cancer Cells [1][2]
| Concentration of Vernodalinol (µg/mL) | Mean Inhibition of DNA Synthesis (%) |
| 25 | 34 |
| 50 | 40 |
Data obtained from a [³H]-thymidine incorporation assay.
Table 2: Inhibition of DNA Synthesis by Aqueous Extract of Vernonia amygdalina in BT-549 Breast Cancer Cells [3]
| Concentration of Aqueous Extract (µg/mL) | Mean Inhibition of DNA Synthesis (%) |
| 10 | 22 |
| 100 | 76 |
| 1000 | 86 |
Data obtained from a [³H]-thymidine incorporation assay.
Experimental Protocols
Protocol 1: [³H]-Thymidine Incorporation Assay
This protocol is a generalized procedure and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[³H]-Thymidine (1 µCi/mL)
-
Trichloroacetic acid (TCA), ice-cold
-
Sodium hydroxide (NaOH) or scintillation fluid
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known DNA synthesis inhibitor).
-
Radiolabeling: Add 1 µCi/mL of [³H]-Thymidine to each well and incubate for 4-6 hours.
-
Cell Lysis and Precipitation:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Wash the precipitate twice with ice-cold 5% TCA.
-
-
Solubilization and Counting:
-
Add 100 µL of 0.5 M NaOH to each well to solubilize the DNA precipitate.
-
Alternatively, lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid.
-
-
Data Analysis: Measure the radioactivity in a scintillation counter. The percentage of inhibition is calculated as follows: % Inhibition = [1 - (CPM in treated cells / CPM in control cells)] x 100
Protocol 2: Bromodeoxyuridine (BrdU) Incorporation Assay
This protocol provides a general guideline for a colorimetric BrdU assay. Commercially available kits will have specific instructions that should be followed.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (typically 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the [³H]-Thymidine Incorporation Assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fixation and Denaturation:
-
Remove the labeling medium and wash the cells with PBS.
-
Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Wash the wells with wash buffer.
-
Add the anti-BrdU antibody solution to each well and incubate for 1-2 hours at room temperature.
-
-
Substrate Reaction:
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and incubate until color development is sufficient.
-
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
Visualizations
References
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Vernodalin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernodalin, a sesquiterpene lactone isolated from the seeds of Centratherum anthelminticum, has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines, including breast and colon cancer.[1][2][3] These application notes provide a comprehensive guide to utilizing Western blot analysis for the detection and quantification of key protein markers involved in this compound-induced apoptosis. Understanding the molecular mechanisms of a potential therapeutic agent like this compound is crucial for its development as an anti-cancer drug.[4] Western blotting is a powerful technique for elucidating these mechanisms by monitoring changes in protein expression and post-translational modifications that are hallmarks of apoptosis.[5][6]
This compound-Induced Apoptosis Signaling Pathway
This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway.[1][7][8] The proposed signaling cascade begins with the this compound-induced increase in reactive oxygen species (ROS).[1][2] This leads to the downregulation of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[1][7][8] The subsequent disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytosol.[1][2] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[1] Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7.[1][7][8] These executioner caspases are responsible for the cleavage of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[1][2][8]
Caption: this compound-induced intrinsic apoptosis pathway.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize key quantitative data from studies on this compound's effects on cancer cell lines.
Table 1: IC50 Values of this compound in Human Breast Cancer Cell Lines (24-hour treatment) [1][8]
| Cell Line | IC50 (µg/mL) |
| MCF-7 | 2.5 ± 0.3 |
| MDA-MB-231 | 3.4 ± 0.6 |
Table 2: Fold Increase in Caspase Activity in Breast Cancer Cells Treated with this compound (6.25 µg/mL) [1][7][8]
| Cell Line | Caspase-9 | Caspase-3/7 |
| MCF-7 | Significant increase | Significant increase |
| MDA-MB-231 | Significant increase | Significant increase |
Table 3: Key Apoptosis Markers for Western Blot Analysis after this compound Treatment
| Marker | Role in Apoptosis | Expected Change with this compound | Full-Length MW (kDa) | Cleaved Fragment(s) MW (kDa) |
| Bcl-2 | Anti-apoptotic | Decrease | ~26 | N/A |
| Bcl-xL | Anti-apoptotic | Decrease | ~30 | N/A |
| Caspase-9 | Initiator Caspase | Increase in cleaved form | ~47 | ~35, ~37 |
| Caspase-7 | Executioner Caspase | Increase in cleaved form | ~35 | ~20, ~12 |
| Caspase-3 | Executioner Caspase | Increase in cleaved form | ~35 | ~17, ~19 |
| PARP-1 | DNA Repair Enzyme | Increase in cleaved form | ~116 | ~89 |
Experimental Protocols
Experimental Workflow
The following diagram outlines the general workflow for Western blot analysis of apoptosis markers after this compound treatment.
Caption: Western blot experimental workflow.
Detailed Methodologies
1. Cell Culture and this compound Treatment
-
Culture human breast cancer cells (e.g., MCF-7, MDA-MB-231) or other relevant cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 3.125, 6.25, 12.5 µg/mL) for a specified time (e.g., 24 hours).[1][7][8]
-
Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., doxorubicin at 12.5 µg/mL).[1]
2. Protein Lysate Preparation
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins (e.g., a 12% gel is suitable for Bcl-2 and cleaved caspases, while a 10% gel is appropriate for PARP).[9]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Incubate the membrane with the primary antibody specific for the apoptosis marker of interest (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-PARP) overnight at 4°C with gentle agitation. Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target protein to the corresponding loading control for quantitative comparison.
Interpretation of Results
-
Qualitative Analysis: A decrease in the band intensity of anti-apoptotic proteins like Bcl-2 and Bcl-xL in this compound-treated samples compared to the control is indicative of pro-apoptotic activity.[1][7] Conversely, the appearance or increased intensity of bands corresponding to the cleaved (active) forms of caspases-9, -7, and -3, as well as cleaved PARP, confirms the activation of the apoptotic cascade.[1][5][7]
-
Quantitative Analysis: Densitometry allows for the quantification of changes in protein expression. A dose-dependent decrease in anti-apoptotic proteins and a dose-dependent increase in cleaved caspases and PARP in response to this compound treatment provide strong evidence for its pro-apoptotic efficacy.[1]
By following these protocols and guidelines, researchers can effectively utilize Western blot analysis to investigate the molecular mechanisms of this compound-induced apoptosis, contributing to the evaluation of its potential as a novel anti-cancer therapeutic.
References
- 1. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in human breast cancer cells via caspase pathway by this compound isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 8. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: Flow Cytometry for Cell Cycle Analysis in Vernodalin-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vernodalin, a sesquiterpene lactone extracted from the seeds of Centratherum anthelminticum, has garnered significant interest in oncological research for its potent anticancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines, including breast, colon, and gastric cancers.[1][3][4] A key mechanism underlying its antiproliferative effect is the induction of cell cycle arrest, a critical process for preventing the propagation of cancer cells.[4] This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining. Additionally, it summarizes the quantitative effects of this compound on the cell cycle and illustrates the associated signaling pathways.
Principle of the Method
Flow cytometry with propidium iodide (PI) staining is a robust and widely used technique for cell cycle analysis.[5] PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[6] Consequently, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[6] This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal diploid (2N) DNA content.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells with a tetraploid (4N) DNA content, having completed DNA replication and preparing for or undergoing mitosis.
By treating cancer cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase, such as G0/G1 or G2/M, indicates that this compound induces cell cycle arrest at that checkpoint.
Data Presentation: Effect of this compound on Cell Cycle Distribution
This compound has been shown to induce cell cycle arrest in a dose-dependent manner in human breast cancer cell lines. The following table summarizes the quantitative data from a study on MCF-7 and MDA-MB-231 cells treated with this compound for 24 hours.[4]
| Cell Line | This compound Concentration (µg/mL) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| MCF-7 | Control (DMSO) | 55.2 ± 3.5 | 30.1 ± 2.1 | 14.7 ± 1.8 |
| 3.125 | 68.4 ± 4.2 | 20.5 ± 2.5 | 11.1 ± 1.9 | |
| 6.25 | 75.1 ± 5.1 | 15.3 ± 2.3 | 9.6 ± 1.5 | |
| 12.5 | 82.3 ± 6.3 | 9.8 ± 1.9 | 7.9 ± 1.2 | |
| MDA-MB-231 | Control (DMSO) | 60.5 ± 4.1 | 25.8 ± 2.8 | 13.7 ± 2.0 |
| 3.125 | 70.2 ± 4.8 | 18.9 ± 2.4 | 10.9 ± 1.7 | |
| 6.25 | 78.9 ± 5.5 | 12.1 ± 2.1 | 9.0 ± 1.4 | |
| 12.5 | 85.4 ± 6.8 | 7.5 ± 1.6 | 7.1 ± 1.1 |
Data is presented as mean ± standard deviation.
As evidenced by the data, this compound treatment leads to a significant, dose-dependent accumulation of both MCF-7 and MDA-MB-231 cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.[4] This suggests that this compound induces a G0/G1 cell cycle arrest.[4]
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol for Cell Treatment and Preparation
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 3.125, 6.25, 12.5 µg/mL) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Fixation:
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Cell Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Washing: Resuspend the cell pellet in 5 mL of PBS and centrifuge at 850 x g for 5 minutes. Repeat this washing step.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS) and incubate for 30 minutes at 37°C. This step is crucial to ensure that only DNA is stained by PI.[6]
-
PI Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate data collection.[8]
-
Collect data for at least 10,000 events per sample.[8]
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Experimental Workflow
Caption: Workflow for cell cycle analysis in this compound-treated cells.
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced G0/G1 arrest.
Conclusion
This compound is a promising natural compound that exhibits significant anticancer activity by inducing cell cycle arrest, primarily at the G0/G1 checkpoint. The detailed protocol provided in this application note offers a reliable method for researchers to investigate and quantify the effects of this compound and other potential therapeutic agents on the cell cycle of cancer cells using flow cytometry. Understanding the mechanisms by which these compounds modulate cell cycle progression is crucial for the development of novel and effective cancer therapies.
References
- 1. This compound induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in human breast cancer cells via caspase pathway by this compound isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Establishing a Stable Vernodalin Stock Solution for in vitro Assays
Introduction
Vernodalin, a sesquiterpene lactone with the CAS number 21871-10-3, has demonstrated significant cytotoxic and pro-apoptotic activities in various cancer cell lines, making it a compound of interest for drug development professionals.[1][2] Its mechanism of action often involves the modulation of key signaling pathways, including the FAK/PI3K/AKT/mTOR and MAPK pathways. To facilitate reproducible and accurate in vitro studies, the preparation of a stable and accurately concentrated stock solution is of paramount importance. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for use in a range of cell-based assays.
Compound Information
Proper handling and storage of this compound are critical for maintaining its biological activity. The following table summarizes key information for this compound.
| Property | Value | Source |
| CAS Number | 21871-10-3 | [3][4] |
| Molecular Formula | C₁₉H₂₀O₇ | [3] |
| Molecular Weight | 360.36 g/mol | [3] |
| Compound Type | Sesquiterpene Lactone | [5] |
Solubility and Stability Considerations
Solubility
| Solvent | Observed Concentration | Reference |
| 10% Methanol or 10% DMSO | 2 mg/mL | [2] |
| Ethanol | 5 mg/mL (for Vernodalinol) |
Stability
This compound is a sesquiterpene lactone, a class of compounds that can be susceptible to degradation under certain conditions.
-
pH: Studies on other sesquiterpene lactones indicate that they can be unstable at neutral to alkaline pH (pH 7.4), particularly at physiological temperatures (37°C), while showing greater stability at a slightly acidic pH (pH 5.5).[6][7]
-
Temperature: Storage at low temperatures is crucial for maintaining the stability of sesquiterpene lactones. Long-term storage of related compounds in ethanolic solutions has shown degradation at room temperature and even at 4°C, emphasizing the need for frozen storage.
-
Light: As a general precaution for natural products, protection from light is recommended to prevent potential photodegradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. This high-concentration stock is ideal for long-term storage and subsequent dilution to working concentrations for various in vitro assays.
Materials:
-
This compound (solid powder, ≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 0.001 L * 360.36 g/mol * 1000 mg/g = 3.60 mg
-
-
Weigh this compound: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh approximately 3.60 mg of this compound powder directly into the vial. Record the exact weight.
-
Dissolve in DMSO: Based on the actual weight of this compound, calculate the precise volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 360.36 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L
-
Example: If you weighed 3.65 mg of this compound, you would need 1012.9 µL of DMSO.
-
-
Add DMSO and Mix: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM this compound stock solution at -80°C in the amber glass vial with a tightly sealed PTFE-lined cap. For frequent use, small aliquots can be prepared to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions
This protocol describes the preparation of working solutions from the 10 mM DMSO stock for use in cell culture experiments. It is crucial to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations (typically >0.5%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., add 10 µL of 10 mM stock to 90 µL of cell culture medium).
-
Final Working Solution: Prepare the final working solutions by further diluting the intermediate or stock solution in cell culture medium.
-
Example for a 10 µM working solution from a 10 mM stock: Perform a 1:1000 dilution. This can be done in two steps:
-
Dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Dilute the 100 µM intermediate solution 1:10 to achieve a final concentration of 10 µM (e.g., add 100 µL of 100 µM intermediate to 900 µL of medium).
-
-
-
Vehicle Control: It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound being tested. To prepare the vehicle control, add the same volume of DMSO used for the highest this compound concentration to the same final volume of cell culture medium.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures according to your experimental design. Mix gently by swirling the plate or tube.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing stable this compound stock and working solutions.
Simplified Signaling Pathway Affected by this compound
Caption: this compound's inhibitory and activating effects on key signaling pathways involved in cancer cell proliferation and apoptosis.
Conclusion
The protocols outlined in these application notes provide a reliable framework for the preparation of stable this compound stock solutions for in vitro research. Adherence to these guidelines for solvent selection, concentration calculation, storage conditions, and handling will contribute to the generation of consistent and reproducible experimental data. Researchers are encouraged to perform their own validation to ensure the stability and activity of this compound under their specific experimental conditions.
References
- 1. enfanos.com [enfanos.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [sancdb.rubi.ru.ac.za]
- 4. This compound | C19H20O7 | CID 179375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals - [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability testing of Vernodalin under different storage conditions
This technical support center provides guidance on the stability testing of Vernodalin for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: this compound, a sesquiterpene lactone, is susceptible to degradation under several conditions. The primary factors include pH, temperature, and exposure to light.[1][2] The ester linkages in its structure are particularly prone to hydrolysis in both acidic and basic environments.[2]
Q2: What are the recommended storage conditions for solid this compound?
A2: For optimal long-term stability, solid this compound powder should be stored at -20°C, protected from light.[2][3]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stable stock solution, dissolve this compound in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.[1][2] For long-term storage (up to 6 months), it is recommended to store the solution at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[2] It is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]
Q4: Can I use alcoholic solvents like ethanol or methanol to prepare this compound solutions?
A4: While this compound can be dissolved in alcoholic solvents, it is not recommended for long-term storage. Sesquiterpene lactones with a cyclopentenone ring, like this compound, can react with alcohols via a Michael-type addition to form ethoxy- or methoxy-adducts, leading to degradation.[1] If an alcoholic solvent must be used, prepare the solution fresh before each experiment.
Q5: What are the expected degradation products of this compound?
A5: Based on its structure, the primary degradation products of this compound are expected to arise from the hydrolysis of its ester groups and oxidation. The main predicted degradation product from hydrolysis is this compound with the angelic acid ester side chain cleaved.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock solutions from solid powder. 2. Avoid repeated freeze-thaw cycles by preparing aliquots. 3. Ensure the solvent used is of high purity and anhydrous. 4. Protect solutions from light and store at the recommended temperature.[2] |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | 1. Review the storage and handling procedures of your this compound samples. 2. Perform a forced degradation study to identify potential degradation products.[2] 3. Use a validated stability-indicating HPLC method to separate this compound from its degradants.[2] |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound in aqueous buffers. | 1. Use a co-solvent like DMSO or ethanol (typically <1% of the final volume) to aid dissolution. 2. Prepare fresh working solutions before each experiment. 3. Visually inspect solutions for any signs of precipitation.[2] |
Data Presentation
The following table summarizes the illustrative quantitative data from a forced degradation study on this compound. This data is representative of expected outcomes and should be confirmed by experimentation.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time | Temperature | % this compound Remaining | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | ~75% | Hydrolyzed this compound |
| Base Hydrolysis (0.1 M NaOH) | 4 hours | Room Temp | ~60% | Hydrolyzed this compound |
| Oxidative Degradation (3% H₂O₂) | 24 hours | Room Temp | ~80% | Oxidized this compound derivatives |
| Thermal Degradation (Solid) | 48 hours | 80°C | ~90% | Isomeric and other degradants |
| Photodegradation (UV light at 254 nm) | 24 hours | Room Temp | ~85% | Photolytic degradants |
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
This protocol outlines the steps for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.[2]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Before HPLC analysis, neutralize the solution with an equimolar amount of NaOH.[2]
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 4 hours.
-
Neutralize with an equimolar amount of HCl prior to HPLC analysis.[2]
-
-
Oxidative Degradation:
-
Dissolve this compound in a 3% hydrogen peroxide (H₂O₂) solution to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.[2]
-
-
Thermal Degradation:
-
Place solid this compound powder in a controlled temperature oven at 80°C for 48 hours.
-
For analysis, dissolve the stressed powder in the mobile phase.[2]
-
-
Photodegradation:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile/water mixture in a quartz cuvette.
-
Expose the solution to UV light at 254 nm for 24 hours.[2]
-
3. Analytical Method:
-
Analyze the stressed samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An example method is provided below.
Protocol for Stability-Indicating HPLC Method for this compound
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Visualizations
References
Technical Support Center: Optimizing Vernodalin Extraction from Vernonia amygdalina
Welcome to the technical support center for the optimization of Vernodalin extraction from Vernonia amygdalina. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for maximizing the yield of this valuable bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Vernonia amygdalina?
A1: this compound is a sesquiterpene lactone, a class of bioactive compounds found in various plants, including Vernonia amygdalina (commonly known as bitter leaf). It, along with other related compounds like vernomygdin and vernodalol, is of significant scientific interest due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antimalarial activities.[1][2] The extraction of this compound is a critical step in isolating and studying these properties for potential drug development.
Q2: Which part of the Vernonia amygdalina plant is the best source for this compound extraction?
A2: While the leaves are widely used and contain various bioactive compounds, research indicates that the roots of Vernonia amygdalina may contain a significantly higher concentration of certain sesquiterpene lactones like vernodalol.[3][4] Therefore, for maximizing the yield of these specific compounds, the roots are often the preferred plant material. However, leaves are also a viable and commonly used source.[2][5]
Q3: What are the most common methods for extracting this compound?
A3: The most frequently employed laboratory methods for extracting this compound and other bioactive compounds from Vernonia amygdalina include:
-
Maceration: A simple technique involving soaking the plant material in a solvent.[1][3]
-
Soxhlet Extraction: A continuous extraction method that is more efficient than maceration.[3][6][7][8]
-
Microwave-Assisted Extraction (MAE): A modern and rapid technique that can lead to higher yields in a shorter time.[6][9][10][11]
Q4: Which solvent is most effective for this compound extraction?
A4: The choice of solvent significantly impacts the extraction yield and the profile of extracted compounds. The polarity of the solvent is a key factor.[1]
-
Ethyl acetate is a less polar solvent and can also be used, though it may result in a lower overall yield compared to ethanol.[1]
-
Water can be used, particularly in traditional preparations, but may be less efficient for extracting certain compounds compared to organic solvents.[13]
Q5: How stable is this compound during the extraction process?
A5: Sesquiterpene lactones can be sensitive to high temperatures.[4] Prolonged exposure to heat during extraction methods like Soxhlet or even MAE if not properly controlled, can potentially lead to the degradation of this compound and reduce the final yield. It is advisable to use moderate temperatures and minimize extraction times where possible. For storage, keeping extracts in a cool, dark place, such as a refrigerator at 4°C for short-term and a freezer at -20°C for long-term, is recommended to prevent degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inappropriate Solvent: The solvent may not be optimal for extracting this compound. | Test a range of solvents with varying polarities. Ethanol (60-85%) and methanol (70%) are often effective.[2][6][12] |
| Inefficient Extraction Method: The chosen method may not be thoroughly extracting the compound. | Consider switching to a more efficient method like Microwave-Assisted Extraction (MAE) or Soxhlet extraction over simple maceration.[3][6] | |
| Poor Quality Plant Material: The concentration of this compound can vary based on plant age, harvest time, and growing conditions.[14] | Use healthy, mature plant material. If possible, standardize the harvesting time and conditions. The roots may offer a higher concentration of related compounds.[3][4] | |
| Improper Particle Size: Large particle size of the plant material can limit solvent penetration. | Grind the dried plant material into a fine powder to increase the surface area for extraction.[9] | |
| Degradation of this compound | High Extraction Temperature: Prolonged exposure to high heat can degrade sesquiterpene lactones.[4] | Optimize the extraction temperature and time. For MAE, use controlled power and temperature settings.[9][10] For concentration steps, use a rotary evaporator at a reduced temperature (e.g., below 50°C).[3] |
| Inconsistent Results | Variability in Plant Material: Differences in plant batches can lead to varying yields. | Ensure consistency in the source, age, and pre-processing of the plant material.[4] |
| Inconsistent Extraction Parameters: Small changes in solvent concentration, temperature, or time can affect the outcome. | Carefully control and document all extraction parameters for each experiment to ensure reproducibility.[4] | |
| Difficulty in Isolating this compound | Complex Extract Mixture: The crude extract contains numerous other compounds. | Employ chromatographic techniques for purification. Column chromatography using silica gel with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is a common method for isolating sesquiterpene lactones.[2][3][5] |
Data Presentation
Table 1: Comparison of Crude Extract Yield from Vernonia amygdalina Leaves using Different Solvents and Methods
| Extraction Method | Solvent | Plant Material | Crude Extract Yield (%) | Reference |
| Maceration | Ethanol | Dried Leaves | 21.16 | [3] |
| Maceration | Ethyl Acetate | Dried Leaves | 12.19 | [3] |
| Soxhlet | 60% (v/v) Aqueous Ethanol | Dried Leaves | 19.45 | [3] |
| Microwave-Assisted | Methanol | Dried Leaves | 20.55 | [3] |
| Soxhlet | Methanol | Dried Leaves | 18.55 | [3] |
| Maceration | Methanol | Dried Leaves | 15.60 | [3] |
Table 2: this compound and Related Bioactive Compound Content in Vernonia amygdalina Extracts
| Plant Part | Extraction Method | Solvent | Compound | Content (mg/g of extract) | Reference |
| Roots | Maceration | 70% (w/w) Ethanol | Vernodalol | 336.79 ± 15.60 | [3] |
| Roots | Soxhlet | Water | Vernodalol | 176.58 ± 11.49 | [3] |
| Roots | Maceration | Water | Vernodalol | 47.81 ± 0.70 | [3] |
| Leaves | Ethanolic Extract | Not Specified | Vernodalol | 7.0 | [3] |
| Leaves | Microwave-Assisted | 76% Ethanol | Total Phenolic Content | 113.76 (mg GAE/g d.w.) | [9][10] |
| Leaves | Microwave-Assisted | 76% Ethanol | Total Flavonoid Content | 94.08 (mg QE/g d.w.) | [9][10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on optimized parameters for high yield of bioactive compounds.[9][10]
Materials:
-
Dried and powdered Vernonia amygdalina leaves
-
76% Ethanol
-
Microwave extractor
-
Round-bottom flask
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered V. amygdalina leaf and place it in a 250 mL round-bottom flask.
-
Add 100 mL of 76% ethanol to the flask (a 1:10 g/ml feed-to-solvent ratio).
-
Place the flask in the microwave extractor.
-
Set the microwave parameters:
-
Irradiation time: 4 minutes
-
Microwave power: 558 W
-
-
After extraction, allow the mixture to cool.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
Store the resulting crude extract at 4°C for further analysis or purification.
Protocol 2: Maceration for High Vernodalol Yield from Roots
This protocol is adapted for maximizing the yield of vernodalol from the roots.[3][4]
Materials:
-
Dried and powdered Vernonia amygdalina roots
-
70% (w/w) Ethanol
-
Erlenmeyer flask
-
Shaker (optional)
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered V. amygdalina root material.
-
Place the powder in an Erlenmeyer flask and add 100 mL of 70% (w/w) ethanol.
-
Seal the flask and allow it to macerate for 24 hours at room temperature with occasional agitation. A shaker can be used for continuous mixing.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.
-
The concentrated extract can be freeze-dried to obtain a solid powder.
Protocol 3: Soxhlet Extraction
A classic and thorough extraction method.[3][6][7]
Materials:
-
Dried and powdered Vernonia amygdalina leaves
-
60% (v/v) Ethanol
-
Soxhlet apparatus (including distillation flask, extractor, and condenser)
-
Heating mantle
-
Cellulose thimble
-
Rotary evaporator
Procedure:
-
Place 100 g of powdered V. amygdalina leaves into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 1000 mL of 60% v/v ethanol to the distillation flask.
-
Assemble the Soxhlet apparatus and place the distillation flask on a heating mantle.
-
Heat the solvent to its boiling point and allow the extraction to proceed for approximately 4 hours.
-
After extraction, cool the apparatus and collect the extract from the distillation flask.
-
Concentrate the extract using a rotary evaporator.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Key factors influencing the yield of this compound extraction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. ojs.huit.edu.vn [ojs.huit.edu.vn]
- 13. Optimization of Extraction Parameters, Total Polyphenols and Flavonoids Contents, and Antioxidant Activity of the Aqueous Extract of Vernonia amygdalina Leaves, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 14. jssm.umt.edu.my [jssm.umt.edu.my]
Identifying and minimizing off-target effects of Vernodalin in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Vernodalin in vitro. The focus is on identifying and minimizing potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
This compound is a cytotoxic sesquiterpene lactone with demonstrated anticancer properties.[1] Its primary on-target effects are the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including breast, colon, gastric, and thyroid cancer.[1][2][3][4]
Q2: Which signaling pathways are known to be modulated by this compound?
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and metastasis. These include:
-
MAPK Pathway: this compound can suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38 MAPK, to induce apoptosis.[1][2][3]
-
FAK/PI3K/AKT/mTOR Pathway: It attenuates the FAK/PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth and survival.[2]
-
NF-κB Pathway: In some contexts, this compound has been shown to regulate NF-κB-mediated inflammatory pathways.[5]
-
FOXO3a Pathway: this compound can activate the Forkhead Box Transcription Factor (FOXO3a), a tumor suppressor, leading to cell cycle arrest.[6]
Q3: How can I proactively screen for potential off-target effects of this compound?
Proactively identifying off-target effects is crucial for validating experimental findings. Key strategies include:
-
Broad-Spectrum Profiling: Use broad-spectrum biochemical or cell-based assays, such as kinome scans, to identify unintended molecular targets.[7]
-
Counter-Screening: Use a cell line that does not express the intended target (e.g., via CRISPR-Cas9 knockout or siRNA knockdown). If this compound still elicits a response, it suggests an off-target effect.[8]
-
Phenotypic Screening: Assess the overall effect of this compound on cellular phenotypes using high-content imaging or other phenotypic assays across various cell lines, including non-cancerous ones.[9]
-
In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of this compound, helping to prioritize experimental validation.[10][11]
Troubleshooting Guide
Issue 1: I'm observing cytotoxicity at concentrations lower than those reported for my cancer cell line.
Potential Cause: This could indicate high sensitivity of your specific cell clone, assay interference, or significant off-target effects leading to general toxicity.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and identity of your this compound stock using methods like LC-MS or NMR. Contaminants could be responsible for the observed toxicity.[7]
-
Perform a Detailed Dose-Response Curve: Establish a precise IC50 (half-maximal inhibitory concentration) value in your specific cell line and compare it to published data. Off-target effects can sometimes have different potency profiles than on-target effects.[7]
-
Use a Non-Target Control Cell Line: Test this compound's cytotoxicity on a non-cancerous cell line (e.g., normal human fibroblasts). Potency in a non-target line similar to your cancer line suggests off-target cytotoxicity.
-
Shorten Incubation Time: Conduct a time-course experiment. On-target effects may be observable at earlier time points before significant off-target toxicity manifests.[8]
Issue 2: My experimental results with this compound are not reproducible.
Potential Cause: Natural compounds can be sensitive to experimental conditions. Poor reproducibility can stem from inconsistent cell health, compound degradation, or assay interference.
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Maintain a strict protocol for cell passage number, seeding density, and media composition. Regularly test for mycoplasma contamination.[8]
-
Monitor Cellular Health: Before each experiment, perform a quick cell viability check (e.g., Trypan Blue) to ensure a consistent and healthy starting cell population.[8]
-
Check for Assay Interference: this compound may interfere with certain assay readouts (e.g., autofluorescence). Run controls with this compound in a cell-free system to check for direct interference with assay reagents.[8]
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid degradation.
Issue 3: I've confirmed an on-target effect, but I suspect a concurrent off-target mechanism is confounding my results.
Potential Cause: A compound can engage multiple targets simultaneously, leading to a complex biological response that is a composite of both on- and off-target activities.
Troubleshooting Steps:
-
Use a Structurally Unrelated Inhibitor: Test a different compound known to inhibit the same primary target but with a different chemical structure. If this second compound does not produce the same complete phenotype, it supports the hypothesis of an off-target effect for this compound.[7]
-
Target Engagement Assays: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is directly binding to its intended target within the cell. This helps differentiate direct target modulation from indirect effects.[7]
-
Rescue Experiments: If possible, perform a "rescue" experiment. For example, if this compound is hypothesized to inhibit a specific enzyme, overexpressing a drug-resistant mutant of that enzyme should rescue the on-target effect but not the off-target effects.
Quantitative Data Summary
The cytotoxic activity of this compound and related compounds is often reported as an IC50 or ED50 value, which is the concentration required to inhibit 50% of cell growth or viability. These values can vary significantly between cell lines.
Table 1: Reported Cytotoxicity of this compound and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 / ED50 | Citation |
| This compound | MCF-7 (Breast Cancer) | MTT | 2.5 ± 0.3 µg/mL | [12] |
| This compound | MDA-MB-231 (Breast Cancer) | MTT | 2.5 ± 0.3 µg/mL | [12] |
| Vernolide | Multiple Cancer Lines | MTT | 0.91 - 13.84 µM | [13] |
| Vernonia Amygdalina (Ethylacetate Fraction) | T47D (Breast Cancer) | MTT | 64.92 ± 0.72 µg/mL | [14] |
| Vernonia Amygdalina (Ethanol Extract) | K562 (Myeloid Leukemia) | Trypan Blue | 8.78 ± 2.224 µg/mL | [15] |
| Vernodalinol | MCF-7 (Breast Cancer) | DNA Synthesis | ~70-75 µg/mL (estimated LC50) | [16] |
Note: Direct comparisons between studies should be made with caution due to differences in experimental protocols, assay types, and incubation times.
Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[17]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[14]
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Protein Expression
This technique is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation state.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, Caspase-3) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.[6]
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess whether a compound binds to its target protein in a cellular environment.
-
Principle: Ligand binding stabilizes a protein, increasing its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of protein that remains soluble.[7]
-
Methodology:
-
Cell Treatment: Incubate intact cells with this compound or a vehicle control.[7]
-
Heating: Lyse the cells and divide the lysate into aliquots. Heat the aliquots to a range of different temperatures.
-
Separation: Centrifuge the heated samples to separate the soluble protein fraction (supernatant) from the precipitated (denatured) protein fraction (pellet).
-
Quantification: Collect the supernatant and quantify the amount of the target protein using Western blotting or another protein detection method.[7]
-
Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve for the this compound-treated sample compared to the control indicates direct binding.
-
References
- 1. This compound Triggers ROS-Mediated Apoptosis in TPC-1 Human Papillary Thyroid Cancer Cells via Suppression of the MAPKs Signaling Pathway - Yang - Combinatorial Chemistry & High Throughput Screening [rjraap.com]
- 2. This compound Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in human breast cancer cells via caspase pathway by this compound isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of this compound, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scitepress.org [scitepress.org]
- 15. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 16. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Overcoming challenges in the large-scale purification of Vernodalin
Technical Support Center: Large-Scale Purification of Vernodalin
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the large-scale purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary botanical sources for this compound and what are the common impurities encountered? A1: this compound is a sesquiterpene lactone primarily isolated from plants of the Vernonia genus, notably Vernonia amygdalina (bitter leaf) and Vernonia colorata.[1][2][3] The most significant challenge in its purification is the presence of other structurally similar sesquiterpene lactones which often co-extract. Common impurities include vernolide, vernomygdin, hydroxyvernolide, and vernodalol.[1][4] Additionally, crude extracts contain a complex mixture of other phytochemicals such as flavonoids, tannins, saponins, and other phenolic acids.[1][5]
Q2: Which analytical techniques are most effective for monitoring the purity of this compound during the purification process? A2: A multi-technique approach is recommended for robust purity monitoring. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the standard for separation and quantification.[6] For definitive structural confirmation and identification of closely related impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. For absolute quantification and structural elucidation without requiring reference standards for every impurity, Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) is a powerful tool.[4][7]
Q3: What are the critical challenges when scaling up this compound purification from bench-top to a larger industrial scale? A3: Scaling up purification presents several challenges. Bench-scale chromatographic methods often do not translate linearly to a larger scale due to factors like increased backpressure, altered flow dynamics, and significant increases in solvent consumption.[8] The thermal sensitivity of sesquiterpene lactones like this compound means that prolonged processing times and heat generated during large-scale operations (e.g., solvent evaporation) can lead to degradation.[9] Furthermore, the potential for oxidation of phenolic groups requires careful handling, possibly under an inert atmosphere, to prevent discoloration and loss of product.[10]
Q4: How stable is this compound, and what are the optimal storage conditions for the crude extract and the purified compound? A4: Sesquiterpene lactones can be sensitive to heat and light.[9] Prolonged exposure to high temperatures during extraction and solvent evaporation should be minimized; for example, using a rotary evaporator at temperatures not exceeding 40°C is advisable.[9] For storage, crude extracts should be kept in a cool, dark place. Short-term storage at 4°C is recommended, while long-term storage should be at -20°C or below to minimize degradation.[9]
Troubleshooting Guide for this compound Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Extraction | 1. Inadequate Particle Size: Large plant material particles reduce the surface area for solvent contact.[9]2. Insufficient Solvent-to-Solid Ratio: Not enough solvent to effectively solubilize and extract this compound.[9]3. Suboptimal Solvent Choice: The selected solvent may not be efficient for extracting sesquiterpene lactones.4. Degradation During Extraction: High temperatures can degrade this compound.[9] | 1. Grind the dried plant material to a fine powder (e.g., an average particle size of 105 µm has been used for V. amygdalina).[9]2. Increase the solvent-to-solid ratio. A starting point of 10:1 (v/w) is common.[9]3. Use solvents like ethanol, methanol, or ethyl acetate, which have been shown to be effective.[2][4][11]4. Perform extraction at room temperature (maceration) or control the temperature carefully if using methods like Soxhlet or ultrasonication.[9] |
| Poor Chromatographic Resolution | 1. Co-elution of Impurities: Structurally similar sesquiterpene lactones are difficult to separate.2. Column Overloading: Exceeding the binding capacity of the stationary phase.3. Inappropriate Mobile Phase: The solvent system lacks the selectivity needed to separate the compounds of interest. | 1. Employ multi-step purification. Use liquid-liquid partitioning after initial extraction to remove non-polar and highly polar impurities.[4][7]2. Reduce the sample load on the column. Perform a loading study to determine the optimal capacity.3. Systematically optimize the mobile phase. For silica gel chromatography, try gradients of hexane/ethyl acetate or chloroform/methanol.[2] For reverse-phase HPLC, optimize the water/methanol or water/acetonitrile gradient.[6] |
| Product Degradation or Discoloration | 1. Oxidation: Phenolic groups are susceptible to oxidation from air and light exposure.[10]2. Thermal Degradation: Instability at elevated temperatures during solvent removal or other processing steps.[9]3. pH Instability: Extreme pH conditions during processing can cause hydrolysis or other reactions. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) where possible. Use amber glassware to protect from light.[10]2. Concentrate fractions using a rotary evaporator at low temperatures (<40°C).[9] For final drying, consider freeze-drying.3. Maintain a neutral or slightly acidic pH during purification unless specific steps require otherwise. Use buffered mobile phases if necessary. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, harvest time, and growing conditions.[9]2. Inconsistent Extraction Parameters: Minor changes in solvent concentration, temperature, or extraction time.[9] | 1. Standardize the plant material as much as possible. If feasible, use plants from the same source, harvested during the same season.[9]2. Carefully control and document all extraction and purification parameters for each batch to ensure reproducibility.[9] |
Data Presentation: Summary of Analytical & Preparative Parameters
Table 1: Recommended HPLC Conditions for this compound Analysis The following parameters are based on a validated method for the related compound Vernodalol and can be adapted for this compound.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Symmetry® RP C18, 4.6 x 75 mm, 3.5 µm particle size[6] |
| Mobile Phase A | Water with 0.1% Acetic Acid[6] |
| Mobile Phase B | Methanol with 0.1% Acetic Acid[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 25 °C[6] |
| Detection Wavelength | ~235-325 nm (based on UV max of related compounds)[4][6] |
| Injection Volume | 10 µL[6] |
| Run Time | 25 minutes[6] |
Table 2: Example Gradient Elution Program for HPLC Analysis
| Time (minutes) | % Mobile Phase A (Water + 0.1% Acetic Acid) | % Mobile Phase B (Methanol + 0.1% Acetic Acid) |
| 0.0 | 95 | 5 |
| 5.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
This protocol describes a general procedure for obtaining a crude extract enriched with this compound from dried Vernonia amygdalina leaves.
-
Preparation of Plant Material:
-
Air-dry fresh leaves in a shaded, well-ventilated area until constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the leaf powder (e.g., 1 kg) in 85% ethanol (10 L) for 24-48 hours at room temperature with occasional agitation.[4][7]
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude ethanolic extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a water/ethanol mixture.
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity.
-
First, partition against hexane to remove non-polar compounds like fats and waxes. Collect and set aside the hexane fraction.
-
Next, partition the remaining aqueous layer against chloroform to extract mid-polarity compounds, including many sesquiterpene lactones.[4][7]
-
Finally, partition the remaining aqueous layer against n-butanol to isolate more polar compounds.[4][7]
-
The chloroform and n-butanol fractions are most likely to contain this compound and related compounds. Concentrate each fraction separately for further analysis and purification.
-
Protocol 2: Column Chromatography Purification
This protocol outlines the purification of the this compound-containing fraction using silica gel column chromatography.
-
Preparation:
-
Select the most promising fraction from the liquid-liquid partitioning step (typically the chloroform or n-butanol fraction) based on TLC or HPLC analysis.
-
Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane or a hexane/ethyl acetate mixture).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Adsorb the dried extract onto a small amount of silica gel.
-
Carefully layer the silica-adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 20-50 mL).
-
-
Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the pure or semi-pure fractions containing the target compound.
-
Evaporate the solvent to yield the purified this compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purification yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Analysis of Polyphenols in Leaf Extract from Vernonia amygdalina Delile Plant Growing in Uganda [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from<i>Vernonia amygdalina</i>extracts [ouci.dntb.gov.ua]
Troubleshooting inconsistent results in Vernodalin bioassays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Vernodalin bioassays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a sesquiterpene lactone that has demonstrated cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS). This process is linked to the modulation of key signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways, which are crucial for cell survival and proliferation.
Q2: I am observing high variability between my replicate wells in a cytotoxicity assay. What are the common causes?
High variability in cytotoxicity assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the flask or tube containing the cell suspension between pipetting to prevent cell settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique, especially when adding small volumes of this compound or assay reagents.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of media components and this compound. To mitigate this, it is recommended to fill the peripheral wells with sterile PBS or media without cells and use only the inner wells for your experimental samples.
-
Incomplete Dissolution of Formazan Crystals (in MTT assays): Ensure complete solubilization of the formazan product by thorough mixing. Using a multi-channel pipette to add the solubilization solution and then gently rocking the plate on an orbital shaker can improve consistency.
Q3: My untreated control cells are showing low viability. What could be the reason?
Low viability in control wells is often an indicator of underlying issues with cell health or culture conditions:
-
Cell Health: Ensure you are using cells that are in the logarithmic growth phase and are at a low passage number. Over-confluent or senescent cells can have compromised viability.
-
Contamination: Check for any signs of microbial (bacterial, fungal) or mycoplasma contamination, as these can significantly impact cell health and assay results.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to your cells. It is crucial to include a vehicle control (media with the same concentration of solvent as the treated wells) to assess the impact of the solvent alone. Typically, DMSO concentrations should be kept below 0.5%.
Q4: How should I prepare and store this compound stock solutions?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Preparation: To prepare a stock solution, dissolve the weighed amount of this compound in a minimal amount of high-quality, anhydrous DMSO. Gentle vortexing or sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in the cell culture medium immediately before use. It is advisable to prepare fresh dilutions for each experiment.
Troubleshooting Inconsistent Bioassay Results
Inconsistent results in this compound bioassays can be frustrating. The following guide provides a systematic approach to troubleshooting common issues.
Issue 1: Inconsistent IC50 Values for this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Line Variability | Ensure you are using a consistent cell line source and passage number. Authenticate your cell lines regularly to rule out misidentification or cross-contamination. |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density for each experiment. Create a growth curve for your cell line to determine the optimal seeding density that ensures cells are in the logarithmic growth phase during treatment. |
| This compound Stock Solution Issues | Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. If variability persists, prepare a fresh stock solution from the powdered compound. |
| Assay-Specific Variability | Review and standardize every step of your assay protocol, including incubation times, reagent concentrations, and washing steps. |
Issue 2: Low Signal or No Dose-Response in Cytotoxicity Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Cell Density | If the cell number is too low, the signal generated may be weak. Increase the cell seeding density. Conversely, if cells are over-confluent, the response may plateau. Optimize the cell number as mentioned above. |
| Incorrect Assay Wavelength/Filter | Double-check that you are using the correct wavelength or filter set for your specific assay (e.g., for MTT assays, the absorbance is typically read between 540 and 570 nm). |
| Insufficient Incubation Time | The incubation time with this compound or the assay reagent may be too short. Perform a time-course experiment to determine the optimal incubation period. |
| Compound Precipitation | This compound may precipitate out of the culture medium at higher concentrations. Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent concentration or consider using a different solvent system. |
Issue 3: High Background in Apoptosis Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Excessive Reagent Concentration | Titrate your fluorescently labeled antibodies or reagents (e.g., Annexin V) to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Inadequate Washing | Insufficient washing can leave residual unbound reagents, leading to high background. Increase the number and/or duration of the washing steps. |
| Spontaneous Apoptosis | High cell density, nutrient deprivation, or harsh cell handling can induce apoptosis in your control cells. Ensure optimal cell culture conditions and gentle handling during the assay. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 hours | ~6.9 | [1] |
| MDA-MB-231 | Breast Cancer | 24 hours | ~9.4 | [1] |
| A549 | Lung Cancer | 24 hours | 65.80 | [2] |
| 48 hours | 39.90 | [2] | ||
| 72 hours | 25.85 | [2] | ||
| HT-29 | Colon Cancer | Not Specified | Not explicitly stated, but shown to be cytotoxic | [3] |
| HCT116 | Colon Cancer | Not Specified | Not explicitly stated, but shown to be cytotoxic | [3] |
| HepG2 | Liver Cancer | Not Specified | Shown to induce apoptosis | Not Specified |
| SGC-7901 | Gastric Cancer | Not Specified | Shown to be cytotoxic | [4] |
| AGS | Gastric Cancer | Not Specified | Shown to be cytotoxic | [4] |
| TPC-1 | Papillary Thyroid Cancer | Not Specified | Shown to inhibit growth | Not Specified |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology. The values presented here are approximate and should be used as a reference.
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, remove the old media and add fresh media containing serial dilutions of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
General Protocol for Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrosis.
Visualizing this compound's Mechanism of Action
To better understand the troubleshooting process and the biological effects of this compound, the following diagrams illustrate key workflows and signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent this compound bioassay results.
Caption: A general experimental workflow for a this compound bioassay.
Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.[4]
Caption: this compound-induced apoptosis via ROS and MAPK signaling pathways.[1][2][3][5]
References
- 1. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 2. Interaction of this compound with p38 mitogen-activated protein kinase (p38 MAPK) and subsequent effects in lung cancer cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in human breast cancer cells via caspase pathway by this compound isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate solvent for Vernodalin solubilization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for the solubilization of Vernodalin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper solubilization important?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities, including anti-inflammatory and anti-cancer properties. Proper solubilization is crucial for accurate and reproducible results in biological assays, as undissolved particles can lead to inconsistent dosing and inaccurate assessments of its efficacy.
Q2: In which common laboratory solvents is this compound soluble?
This compound is a lipophilic compound and is generally soluble in a variety of organic solvents. Qualitative data indicates solubility in:
-
Methanol
-
Ethanol
-
Acetone
-
Chloroform
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile
It is considered insoluble in water and petroleum ether.[1]
Q3: Are there any solvents that should be avoided?
While this compound is soluble in alcohols like methanol and ethanol, these solvents may not be ideal for long-term storage. Sesquiterpene lactones can react with alcoholic solvents, particularly at elevated temperatures, leading to the formation of adducts that can alter the compound's biological activity.[2] For this reason, aprotic solvents are generally preferred for stock solutions.
Q4: What are the recommended solvents for preparing a stock solution of this compound?
For long-term stability, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or acetonitrile are recommended for preparing this compound stock solutions.[2] These solvents are less likely to react with the sesquiterpene lactone structure.
Q5: How should I store my this compound stock solution?
To ensure the stability of your this compound stock solution, it is recommended to:
-
Store at low temperatures, such as -20°C or -80°C.[2]
-
Protect the solution from light.[2]
-
Use tightly sealed vials to prevent solvent evaporation and contamination.
Q6: I've observed precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Please refer to the troubleshooting guide below for potential solutions.
This compound Solubility Summary
| Solvent | Solubility | Suitability for Stock Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended | Aprotic solvent, good for long-term stability.[2] |
| Acetonitrile | Soluble | Recommended | Aprotic solvent, another good option for stable stock solutions.[2] |
| Ethanol | Soluble | Use with caution | Can form adducts with this compound over time, potentially altering its activity.[2] Best for fresh, daily preparations. |
| Methanol | Soluble | Use with caution | Similar to ethanol, may have stability issues for long-term storage.[2] |
| Acetone | Soluble | Possible | Less commonly used for cell-based assays due to higher volatility and potential for cytotoxicity. |
| Chloroform | Soluble | Not Recommended for Biological Assays | Generally not compatible with biological experiments due to its toxicity. |
| Ethyl Acetate | Soluble | Not Recommended for Biological Assays | Primarily used for extraction and chromatography; not typically used for in vitro/in vivo studies. |
| Water | Insoluble | Not Suitable | This compound is a lipophilic compound and does not dissolve in aqueous solutions.[1] |
| Petroleum Ether | Insoluble | Not Suitable | Used for degreasing during extraction; not a suitable solvent for solubilization.[1] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of solid this compound using an analytical balance in a clean, dry weighing boat or directly into a sterile amber vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not fully dissolve in the chosen solvent. | - Insufficient solvent volume.- Inappropriate solvent choice.- Low temperature hindering dissolution. | - Ensure the correct volume of solvent has been added for the desired concentration.- Switch to a more suitable solvent (e.g., DMSO).- Gently warm the solution (up to 37°C) and vortex until dissolved. |
| Precipitation occurs upon dilution into aqueous media. | - The final concentration of this compound exceeds its solubility limit in the aqueous buffer.- The percentage of the organic solvent in the final solution is too low to maintain solubility. | - Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Increase the percentage of the organic solvent in the final solution (be mindful of solvent toxicity in your experimental system).- Prepare a more dilute stock solution. |
| Loss of biological activity over time. | - Degradation of this compound in the stock solution. | - Ensure the stock solution is stored at a low temperature (-20°C or -80°C) and protected from light.[2]- Avoid repeated freeze-thaw cycles by storing in single-use aliquots.- If using an alcoholic solvent, prepare fresh solutions for each experiment.[2] |
| Unexpected peaks in HPLC analysis after storage. | - Formation of adducts with alcoholic solvents (e.g., ethanol). | - Use an aprotic solvent like DMSO or acetonitrile for the stock solution.[2]- Analyze a freshly prepared solution to compare with the stored sample. |
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Troubleshooting guide for precipitation issues.
References
- 1. Sesquiterpene lactones – occurrence and biological properties. A review | Agronomy Science [czasopisma.up.lublin.pl]
- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the cytotoxicity of Vernodalin to normal cells
Vernodalin Cytotoxicity Mitigation: Technical Support Center
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in developing and evaluating strategies to reduce the cytotoxicity of this compound to normal, non-cancerous cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound on normal versus cancerous cells?
A1: this compound, a sesquiterpene lactone, has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] Its primary mechanism involves the induction of apoptosis (programmed cell death) through multiple signaling pathways.[3][4][5] While highly effective against cancer cells, studies have also shown that this compound exhibits cytotoxicity against normal-like cell lines at low micromolar concentrations, highlighting the need for strategies to improve its therapeutic index.[6]
Data Summary: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| Cancer Cell Lines | ||||
| MCF-7 | Human Breast Cancer | 2.5 ± 0.3 | ~6.4 | [2] |
| MDA-MB-231 | Human Breast Cancer | 3.4 ± 0.6 | ~8.7 | [2] |
| HepG2 | Human Liver Cancer | - | 0.91 - 13.84 (Range for Vernolide) | [1][7] |
| HT-29 | Human Colon Cancer | Not Specified | Not Specified | [5] |
| HCT116 | Human Colon Cancer | Not Specified | Not Specified | [5] |
| TPC-1 | Human Papillary Thyroid Cancer | Not Specified | Not Specified | [8] |
| Normal-Like Cell Lines | ||||
| MCF-10A | Human Breast Epithelial | Cytotoxic at low µM | Cytotoxic at low µM | [6] |
| Primary Mammary Epithelial | Human Primary Cells | Less sensitive than cancer lines | Less sensitive than cancer lines | [3] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., exposure time, assay method).
Q2: What are the primary molecular mechanisms of this compound-induced cytotoxicity?
A2: this compound induces apoptosis by triggering the intrinsic caspase pathway.[3][9] Key events include:
-
Increased Reactive Oxygen Species (ROS): this compound elevates intracellular ROS levels.[3][8]
-
Mitochondrial Dysfunction: This leads to a reduction in mitochondrial membrane potential.[3]
-
Downregulation of Anti-Apoptotic Proteins: It reduces the expression of Bcl-2 and Bcl-xL.[3][7]
-
Cytochrome c Release: The mitochondrial disruption causes cytochrome c to be released into the cytosol.[3][7]
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, primarily caspase-9 and the executioner caspases-3/7.[3]
-
PARP Cleavage and DNA Damage: Activated caspases lead to the cleavage of Poly (ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation, culminating in cell death.[3]
-
Signaling Pathway Modulation: this compound has also been shown to suppress pro-survival pathways like FAK/PI3K/AKT/mTOR and modulate MAPK pathways (JNK, ERK, p38) to promote apoptosis.[4][5][8]
Q3: What are potential strategies to reduce this compound's cytotoxicity to normal cells?
A3: While research directly addressing this for this compound is limited, several strategies employed for other chemotherapeutics could be investigated:
-
Targeted Drug Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) functionalized with ligands that bind to receptors overexpressed on cancer cells could concentrate the drug at the tumor site, reducing systemic exposure to normal tissues.[10]
-
Combination Therapy: Using this compound in combination with other therapeutic agents could allow for lower, less toxic doses of this compound to be used while achieving a synergistic or additive anti-cancer effect.[11][12][13]
-
Structural Modification: It may be possible to modify the structure of this compound to reduce its toxicity while retaining its anti-cancer activity. The α-methylene-γ-lactone group is hypothesized to be key to its activity and reactivity.[7][14] Modifications could aim to improve selectivity.[6]
-
Cyclotherapy (Chronotherapy): This conceptual strategy involves using a cytostatic agent to temporarily arrest normal cells in a cell cycle phase that is resistant to the cytotoxic agent, while cancer cells, which often have defective cell cycle checkpoints, continue to proliferate and remain susceptible.[15]
Troubleshooting Guides
Issue 1: High variance in cytotoxicity assays (e.g., MTT, SRB) when testing a mitigation strategy.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and seed cells in the central wells of the plate, avoiding the edges which are prone to evaporation. |
| Compound Precipitation | Visually inspect the treatment media under a microscope for precipitates. If observed, try dissolving this compound in a different solvent or using a lower final concentration of the stock solvent (e.g., <0.5% DMSO). Consider sonication or gentle warming to aid dissolution. |
| Interaction with Assay Reagents | Your mitigating agent (e.g., nanoparticle components, combination drug) may interfere with the MTT reductase enzyme or the formazan dye. Run a control plate with the agent alone (without cells) to check for direct chemical reactions with the assay reagents. |
| Variable Treatment Incubation Time | Use a precise timer for all incubation steps, especially for the addition of the cytotoxic agent and the assay reagent. Stagger the addition of reagents if processing multiple plates to ensure equal incubation times. |
Issue 2: A combination therapy approach is not reducing this compound's cytotoxicity in normal cells.
| Potential Cause | Troubleshooting Step |
| Antagonistic Interaction | The second agent may be interfering with this compound's mechanism in a way that does not spare normal cells or even enhances toxicity. Perform a dose-matrix experiment (testing multiple concentrations of both drugs) and use synergy analysis software (e.g., CompuSyn) to determine if the interaction is synergistic, additive, or antagonistic in both normal and cancer cell lines. |
| Incorrect Dosing Schedule | The timing of drug administration can be critical. Experiment with different schedules: co-administration, pre-treatment with one agent before adding this compound, or sequential administration.[15] |
| Cell Line Specificity | The protective effect may be specific to certain types of normal cells. If testing on a fibroblast line, for example, the mechanism might not apply to epithelial or endothelial cells. Test the combination on multiple normal cell lines from different tissue origins. |
Experimental Protocols
Protocol: Evaluating a Cytotoxicity Mitigation Strategy using MTT Assay
This protocol provides a framework for testing whether a strategy (e.g., a nanocarrier, a combination agent) can reduce this compound's cytotoxicity to a normal cell line while retaining its effect on a cancer cell line.
1. Materials:
-
Normal cell line (e.g., MCF-10A) and cancer cell line (e.g., MCF-7)
-
This compound (stock solution in DMSO)
-
Mitigating Agent (MA) (e.g., nanoparticle formulation, second drug)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Multichannel pipette, incubator, plate reader (570 nm)
2. Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Treatment Preparation: Prepare serial dilutions of this compound. Prepare treatments for each group:
-
Group A (this compound Control): this compound at various concentrations.
-
Group B (Mitigation Strategy): this compound at various concentrations + constant concentration of MA.
-
Group C (MA Control): MA alone.
-
Group D (Vehicle Control): Medium with the highest concentration of solvent (e.g., DMSO).
-
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared treatment media to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to mix.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot dose-response curves (Viability % vs. log[Concentration]) for both Group A and Group B.
-
Calculate the IC50 values for both groups. A successful mitigation strategy will show a significantly higher IC50 for this compound in the normal cell line in Group B compared to Group A, with a minimal increase in the IC50 for the cancer cell line.
-
Hypothetical Data: Successful Mitigation in Normal Cells (MCF-10A)
| Treatment Group | This compound IC50 (µM) | Interpretation |
| This compound Alone | 10.5 | Baseline cytotoxicity of this compound. |
| This compound + Mitigating Agent | 45.2 | The mitigating agent provided a >4-fold increase in the IC50, indicating a protective effect on normal cells. |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of this compound, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 4. This compound Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Triggers ROS-Mediated Apoptosis in TPC-1 Human Papillary Thyroid Cancer Cells via Suppression of the MAPKs Signaling Pathway - Yang - Combinatorial Chemistry & High Throughput Screening [rjraap.com]
- 9. Induction of apoptosis in human breast cancer cells via caspase pathway by this compound isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Anticancer Effects of Vernonia amygdalina Leaf Extract and Green-Synthesised Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
- 12. mdpi.com [mdpi.com]
- 13. Antibiotic combination therapy against resistant bacterial infections: synergy, rejuvenation and resistance reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dl.begellhouse.com [dl.begellhouse.com]
- 15. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration routes for in vivo Vernodalin studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing dosage and administration routes for in vivo studies of Vernodalin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for in vivo studies with this compound?
A starting point for this compound dosage in anticancer studies can be derived from existing literature. One study investigating the chemopreventive and apoptotic effects of this compound in a diethylnitrosamine-induced hepatocellular carcinoma model in rats used a dosage of 10 mg/kg body weight.[1][2][3] However, the optimal dosage can vary significantly depending on the animal model, the disease being studied, and the specific research question. Therefore, it is highly recommended to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
The solubility of this compound is a critical factor in its formulation for in vivo studies. While specific solubility data for pure this compound in various vehicles is not extensively published, general practices for poorly soluble compounds can be applied. For many non-polar compounds, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) is common, followed by dilution in a vehicle suitable for animal administration, such as phosphate-buffered saline (PBS) or corn oil. It is crucial to keep the final concentration of the organic solvent to a minimum to avoid toxicity.
Q3: Which administration route is most appropriate for my this compound study?
The choice of administration route depends on the target organ, the desired pharmacokinetic profile, and the physicochemical properties of the formulated drug. Common routes for in vivo studies include:
-
Intravenous (IV): Provides 100% bioavailability and rapid distribution. This route is suitable for assessing the direct systemic effects of this compound.
-
Intraperitoneal (IP): A common route for administering substances to rodents, offering a large surface area for absorption.[4][5]
-
Oral (PO): Relevant for assessing the potential of this compound as an oral therapeutic agent. However, bioavailability may be a concern for poorly soluble compounds.
-
Subcutaneous (SC): Allows for slower, more sustained absorption compared to IV or IP routes.[6][7][8]
A pilot study comparing different administration routes can help determine the most effective delivery method for your specific research goals.
Troubleshooting Guides
Formulation and Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon dilution. | Poor solubility in the final vehicle. | - Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains within non-toxic limits.- Consider using a different vehicle, such as a lipid-based formulation (e.g., corn oil, olive oil).- Sonication or gentle warming of the solution may help improve solubility. |
| Inconsistent drug concentration in prepared batches. | Incomplete dissolution or precipitation over time. | - Ensure complete initial dissolution in the organic solvent before dilution.- Prepare fresh formulations for each experiment.- Visually inspect the solution for any precipitates before administration. |
Administration Route-Specific Issues
This section provides troubleshooting for common issues encountered during various in vivo administration routes.
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty visualizing the tail vein. | Vasoconstriction. | - Warm the animal's tail using a heat lamp or warm water to dilate the veins.[9] |
| Swelling or "bleb" formation at the injection site. | Needle has either gone through the vein or is not in the vein (subcutaneous injection). | - Immediately stop the injection.- Withdraw the needle and apply gentle pressure to the site.- Attempt the injection again at a more proximal site on the tail.[10][11] |
| Resistance during injection. | Needle is not properly seated in the vein or the vein has collapsed. | - Do not force the injection.- Slightly retract and reposition the needle.- If resistance persists, withdraw and attempt at a new site.[11] |
| Problem | Possible Cause | Troubleshooting Steps |
| Aspiration of urine or intestinal contents. | Incorrect needle placement. | - Ensure the injection is made in the lower right quadrant of the abdomen to avoid the cecum and bladder.[4][5][12]- Aspirate before injecting to confirm the absence of fluid.[12] |
| Leakage of the injected substance from the injection site. | Needle is too large or the injection volume is too high. | - Use an appropriate needle gauge for the animal's size.- Adhere to recommended maximum injection volumes. |
| Signs of peritonitis (abdominal swelling, lethargy). | Introduction of bacteria or irritating substance into the peritoneal cavity. | - Use sterile injection techniques and solutions.- Ensure the pH of the formulation is close to neutral. |
| Problem | Possible Cause | Troubleshooting Steps |
| Animal struggles excessively. | Improper restraint. | - Ensure the animal is securely but gently restrained to prevent movement. |
| Fluid is observed coming from the nose or mouth. | Accidental administration into the trachea. | - Immediately stop the gavage.- Hold the animal with its head pointing downwards to allow the fluid to drain.- Euthanize the animal if it shows signs of respiratory distress.[13][14][15] |
| Esophageal or stomach perforation. | Forcing the gavage needle or using an improperly sized needle. | - Never force the gavage needle; it should pass smoothly.- Use a gavage needle with a ball-tip to minimize trauma.[13][15] |
| Problem | Possible Cause | Troubleshooting Steps |
| Formation of a large, persistent bleb. | Injection volume is too large for the site. | - Administer large volumes at multiple injection sites.[8] |
| Leakage of the injected substance from the injection site. | Needle was not inserted deep enough or was withdrawn too quickly. | - Ensure the needle is fully in the subcutaneous space before injecting.- Pinch the skin at the injection site as the needle is withdrawn. |
| Skin irritation or necrosis at the injection site. | The formulation is irritating (e.g., high concentration of organic solvent, improper pH). | - Minimize the concentration of any organic solvents.- Adjust the pH of the formulation to be as close to physiological pH as possible. |
Experimental Protocols & Data
In Vivo Dosage of this compound
| Animal Model | Disease Model | Dosage | Administration Route | Reference |
| Rat | Diethylnitrosamine-induced Hepatocellular Carcinoma | 10 mg/kg bw | Not specified | [1][2][3] |
Note: This table will be updated as more in vivo data for this compound becomes available.
General Protocol for Intravenous Tail Vein Injection in Mice
-
Animal Restraint: Place the mouse in a suitable restraint device, allowing access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for 1-2 minutes to dilate the lateral tail veins.
-
Site Preparation: Clean the tail with 70% ethanol.
-
Needle Insertion: Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Confirmation: A successful insertion may be indicated by a small flash of blood in the needle hub. There should be no resistance upon gentle injection of a small volume.
-
Administration: Slowly inject the this compound formulation.
-
Withdrawal: Carefully withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Monitoring: Monitor the animal for any adverse reactions.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its anticancer effects through the modulation of key signaling pathways, primarily the PI3K/AKT and MAPK pathways, leading to the induction of apoptosis.[16][17][18][19][20][21][22]
This compound's Effect on the PI3K/AKT Signaling Pathway
This compound has been observed to suppress the PI3K/AKT signaling pathway, which is a crucial pathway for cell survival and proliferation.[16][17][18][20][21][22] By inhibiting this pathway, this compound can promote apoptosis in cancer cells.
Caption: this compound inhibits the PI3K/AKT pathway, reducing cell survival and promoting apoptosis.
This compound's Activation of the MAPK/JNK Signaling Pathway
This compound has been shown to activate the MAPK signaling pathway, specifically the JNK cascade, which is involved in inducing apoptosis in response to cellular stress.[16][17][18][23][24]
Caption: this compound activates the MAPK/JNK signaling cascade, leading to apoptosis.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of this compound.
Caption: A generalized workflow for conducting in vivo studies with this compound.
References
- 1. phcog.com [phcog.com]
- 2. research.vt.edu [research.vt.edu]
- 3. phcog.com [phcog.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. research.uga.edu [research.uga.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. I am facing problem in intravenous injection in mice tail vein please advice - Immunology and Histology [protocol-online.org]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. research.fsu.edu [research.fsu.edu]
- 14. instechlabs.com [instechlabs.com]
- 15. researchanimaltraining.com [researchanimaltraining.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. The anticancer activities of Vernonia amygdalina Delile. Leaves on 4T1 breast cancer cells through phosphoinositide 3-kinase (PI3K) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 24. benthamdirect.com [benthamdirect.com]
Validation & Comparative
A Comparative Analysis of Vernodalin and Doxorubicin on Breast Cancer Cell Cytotoxicity
In the ongoing search for more effective and less toxic cancer therapeutics, natural compounds are increasingly being scrutinized for their potential to rival or complement established chemotherapy agents. This guide provides a comparative overview of the cytotoxic effects of Vernodalin, a sesquiterpene lactone isolated from the plant Centratherum anthelminticum, and Doxorubicin, a widely used anthracycline antibiotic, on breast cancer cells. This analysis is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anticancer compounds.
Executive Summary
Doxorubicin is a cornerstone of breast cancer chemotherapy, renowned for its potent cytotoxic activity. Its mechanisms of action are well-documented and include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3][4][5][][7][8] However, its clinical application is often limited by severe side effects, most notably cardiotoxicity, and the emergence of drug resistance.
This compound has demonstrated significant cytotoxic and pro-apoptotic effects in human breast cancer cell lines.[9][10][11] Its mechanism is distinct from that of Doxorubicin, primarily involving the induction of oxidative stress, which triggers the intrinsic apoptotic pathway. This comparative guide delves into the quantitative measures of their cytotoxicity, the signaling pathways they influence, and the experimental protocols used to ascertain these effects.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin in two common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), providing a quantitative comparison of their potency.
Table 1: IC50 Values of this compound and Doxorubicin in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µg/mL) | IC50 Value (µM) | Incubation Time (hours) |
| This compound | MCF-7 | 2.5 ± 0.3 | ~6.4 | 24 |
| This compound | MDA-MB-231 | 3.4 ± 0.6 | ~8.7 | 24 |
| Doxorubicin | MCF-7 | Not specified | 4 | 48 |
| Doxorubicin | MDA-MB-231 | Not specified | 1 | 48 |
| Doxorubicin | MCF-7 | Not specified | 8.306 | 48 |
| Doxorubicin | MDA-MB-231 | Not specified | 6.602 | 48 |
Note: IC50 values for Doxorubicin can vary between studies based on experimental conditions. The molar mass of this compound is approximately 390.4 g/mol and for Doxorubicin is 543.5 g/mol .
Table 2: Comparative Effects on Apoptosis in Breast Cancer Cells
| Compound | Cell Line | Concentration | Incubation Time (hours) | Key Apoptotic Events |
| This compound | MCF-7 & MDA-MB-231 | 3.125, 6.25, 12.5 µg/mL | 24 | Increased early and late apoptotic cells in a dose-dependent manner.[9][12] |
| Doxorubicin | MCF-7 | 4.0 µM | 48 | Induction of apoptosis.[2] |
| Doxorubicin | MCF-7 & MDA-MB-231 | Not specified | Not specified | Upregulation of Bax, caspase-8, and caspase-3; downregulation of Bcl-2.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the cytotoxicity of this compound and Doxorubicin.
Cell Culture
MCF-7 and MDA-MB-231 human breast cancer cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and allowed to attach overnight.
-
The following day, the media is replaced with fresh media containing various concentrations of this compound or Doxorubicin and incubated for 24 or 48 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cells are seeded in 6-well plates and treated with different concentrations of the test compounds for the indicated time.
-
Following treatment, both floating and adherent cells are collected and washed with cold PBS.
-
Cells are then resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and Doxorubicin in inducing apoptosis in breast cancer cells.
Caption: Proposed apoptotic signaling pathway of this compound in breast cancer cells.
Caption: Simplified apoptotic signaling pathway of Doxorubicin in breast cancer cells.
Experimental Workflow
The following diagram outlines the general workflow for comparing the cytotoxicity of two compounds in vitro.
Caption: General experimental workflow for comparative cytotoxicity analysis.
References
- 1. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in human breast cancer cells via caspase pathway by this compound isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
The Structural Dance of Potency: A Comparative Guide to the Structure-Activity Relationship of Vernodalin and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Vernodalin, a naturally occurring sesquiterpenoide lactone, has garnered significant attention in the scientific community for its potent cytotoxic and anti-inflammatory properties. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of this compound and its potential synthetic analogs. By dissecting the key structural motifs that govern its biological activity, we aim to furnish researchers and drug development professionals with the foundational knowledge to guide the design of novel, more potent, and selective therapeutic agents. While specific SAR studies on a comprehensive library of synthetic this compound analogs are limited in the public domain, this guide extrapolates well-established principles from the broader class of sesquiterpenoide lactones to illuminate the path for future drug discovery endeavors.
Core Principles of this compound's Bioactivity: The α-Methylene-γ-lactone Moiety
The cornerstone of this compound's biological activity lies in its α-methylene-γ-lactone functional group. This electrophilic center acts as a Michael acceptor, readily reacting with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[1][2][3][4][5] This covalent modification of key cellular proteins is the primary mechanism through which this compound and related sesquiterpenoide lactones exert their cytotoxic and anti-inflammatory effects.
Structure-Activity Relationship: A Comparative Analysis
The potency of this compound and its analogs is not solely dictated by the presence of the α-methylene-γ-lactone ring. The overall molecular architecture, including the carbocyclic skeleton, lipophilicity, and the presence of other functional groups, plays a crucial role in modulating biological activity.
Cytotoxic Activity
The anticancer potential of this compound is attributed to its ability to induce apoptosis and inhibit cell proliferation. The following table summarizes the key SAR principles for the cytotoxic activity of sesquiterpenoide lactones, which can be extrapolated to this compound analogs.
Table 1: Structure-Activity Relationship of Sesquiterpenoide Lactones for Cytotoxicity
| Structural Feature | Impact on Cytotoxicity | Rationale | Representative IC50 Values (µM) for various SLs |
| α-Methylene-γ-lactone | Essential for activity | Primary site for Michael addition with protein thiols.[2][3][4][5][6] | Varies widely depending on the specific compound and cell line. |
| Additional Alkylating Sites | Increases potency | Multiple sites for covalent modification of target proteins. | Compounds with additional α,β-unsaturated carbonyl groups often show enhanced activity. |
| Lipophilicity | Optimal range is crucial | Affects membrane permeability and access to intracellular targets. | Highly lipophilic or hydrophilic analogs may exhibit reduced activity. |
| Carbocyclic Skeleton | Influences conformation and target binding | Different skeletons (e.g., germacranolides, guaianolides) position the reactive groups differently. | Germacranolides are often reported to be highly active.[5] |
| Hydroxyl Groups | Can decrease activity | May reduce lipophilicity and alter binding interactions.[6] | Presence of hydroxyl groups can lead to higher IC50 values. |
Anti-inflammatory Activity
This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. The α-methylene-γ-lactone moiety is again the key player, alkylating critical cysteine residues in components of the NF-κB pathway, such as the p65 subunit.[3][7]
Table 2: Structure-Activity Relationship of Sesquiterpenoide Lactones for Anti-inflammatory Activity
| Structural Feature | Impact on Anti-inflammatory Activity | Rationale | Representative IC100 Values (µM) for NF-κB Inhibition by various SLs |
| α-Methylene-γ-lactone | Essential for activity | Covalent modification of NF-κB pathway proteins.[3][4][7] | Varies based on the specific lactone and cell type. |
| Lipophilicity | Important for cell penetration | Enables the compound to reach its intracellular targets. | An optimal balance is necessary for potent activity. |
| Number of Alkylating Groups | Can enhance activity | Provides more opportunities for target protein modification. | Compounds with multiple reactive sites often show stronger inhibition. |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways implicated in cancer and inflammation.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the activity of the NF-κB transcription factor.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.uran.ua [journals.uran.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Validating Vernodalin's Engagement with Key Protein Targets: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methods to validate the binding of Vernodalin, a natural sesquiterpene lactone with demonstrated anti-cancer properties, to its specific protein targets. This guide objectively compares this compound's interaction with established inhibitors and offers detailed experimental protocols for validation.
This compound has been shown to modulate multiple signaling pathways implicated in cancer progression, including the FAK/PI3K/AKT/mTOR and MAPK pathways.[1] Computational molecular docking studies have predicted direct binding interactions with several key proteins, including Heat Shock Protein 90α (HSP90α), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Janus Kinase 2 (JAK2).[2][3] Experimental validation of these direct binding events is crucial for understanding this compound's mechanism of action and for its further development as a therapeutic agent.
Direct Binding Validation of this compound to p38 MAPK
Recent studies have provided direct experimental evidence for the binding of this compound to p38 MAPK. Fluorescence spectroscopy analysis has demonstrated a spontaneous interaction between this compound and p38 MAPK, with a logarithmic binding constant (logKb) of 5.02 ± 0.18, corresponding to a binding affinity in the micromolar range. This interaction is hypothesized to stabilize the catalytically active conformation of p38 MAPK.
Comparative Analysis: this compound vs. Known p38 MAPK Inhibitors
The following table summarizes the binding affinities of this compound and other well-characterized p38 MAPK inhibitors. This comparison highlights the relative potency and provides a benchmark for evaluating this compound's efficacy.
| Compound | Method | Binding Affinity (Kd) | Reference(s) |
| This compound | Fluorescence Spectroscopy | ~9.5 µM (calculated from logKb) | |
| SB 203580 | Surface Plasmon Resonance | 22 nM | [1] |
| RWJ 67657 | Surface Plasmon Resonance | 10 nM | [1] |
| Doramapimod (BIRB 796) | Cell-free assay | 0.1 nM | [4] |
| SB 202190 | Cell-free assay | 38 nM | [4] |
Investigating Potential Interactions: this compound with HSP90α and JAK2
While direct experimental validation of this compound's binding to HSP90α and JAK2 is not yet available in the public domain, computational models suggest a strong binding affinity. Molecular docking studies predict that this compound can bind to the ATP-binding pocket of HSP90α and the FERM domain of JAK2.[2][3] To confirm these predictions, a variety of robust biophysical and cellular assays can be employed.
Recommended Experimental Protocols for Binding Validation
The following are detailed methodologies for validating the predicted binding of this compound to HSP90α and JAK2. These protocols are widely used in drug discovery to characterize protein-ligand interactions.
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the change in the polarization of fluorescently labeled ligands (tracers) upon binding to a protein. Unlabeled ligands, such as this compound, will compete with the tracer, leading to a decrease in fluorescence polarization.
Experimental Protocol (General):
-
Reagents and Materials: Purified recombinant HSP90α or JAK2 protein, a fluorescently labeled tracer known to bind the target protein, this compound, and a suitable assay buffer.
-
Assay Setup: In a 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with no this compound (maximum polarization) and wells with a known inhibitor (minimum polarization) as controls.
-
Incubation: Incubate the plate at room temperature for a specified period to reach binding equilibrium.
-
Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of this compound to determine the IC50 value, which can then be converted to a binding affinity (Ki).
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time measurement of association and dissociation kinetics.
Experimental Protocol (General):
-
Chip Preparation: Covalently immobilize purified HSP90α or JAK2 protein onto a sensor chip.
-
Analyte Injection: Flow solutions of this compound at various concentrations over the sensor surface.
-
Data Collection: Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Protocol (General):
-
Sample Preparation: Prepare solutions of purified HSP90α or JAK2 protein in the sample cell and this compound in the injection syringe, both in the same buffer.
-
Titration: Inject small aliquots of the this compound solution into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses target engagement in a cellular environment. Ligand binding can stabilize a target protein, leading to a higher melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Experimental Protocol (General):
-
Cell Treatment: Treat intact cells with this compound at various concentrations.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble HSP90α or JAK2 in the supernatant using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
Comparative Analysis: Known Inhibitors of HSP90α and JAK2
The tables below provide binding affinity data for established inhibitors of HSP90α and JAK2, offering a reference point for future experimental validation of this compound.
HSP90α Inhibitors:
| Compound | Method | Binding Affinity (IC50/Kd) | Reference(s) |
| NDNA3 | Fluorescence Polarization | 0.51 µM | [1][2] |
| NDNA4 | Fluorescence Polarization | 0.34 µM | [1][2] |
| 17-AAG | Competitive Binding Assay | Low nM range | [5] |
| PU-H71 | Cell-free assay | Low nM range | |
| This compound | Experimental data pending | - |
JAK2 Inhibitors:
| Compound | Method | Binding Affinity (IC50) | Reference(s) |
| Ruxolitinib | Kinase Assay | 3.3 nM | [6] |
| Fedratinib | Kinase Assay | 3 nM | [7] |
| Pacritinib | Kinase Assay | 23 nM | |
| This compound | Experimental data pending | - |
Visualizing the Pathways and Workflows
To further elucidate the context of this compound's potential interactions, the following diagrams illustrate the relevant signaling pathway and a general workflow for validating protein-ligand binding.
Caption: Predicted and validated interactions of this compound.
Caption: General workflow for validating protein-ligand binding.
References
- 1. Kinetics of small molecule inhibitor binding to p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Hsp90 chaperones have an energetic hot‐spot for binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vernodalin and Vernolide in Oncology Research
Unveiling the Anticancer Potential of Two Sesquiterpene Lactones
Vernodalin and vernolide, two sesquiterpene lactones primarily isolated from the Vernonia genus, have emerged as promising candidates in the landscape of natural product-based cancer therapeutics. Both compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, primarily by inducing programmed cell death, or apoptosis. This guide provides a comprehensive, data-supported comparison of their anticancer activities to aid researchers, scientists, and drug development professionals in evaluating their therapeutic potential.
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, has been determined for both this compound and vernolide across various human cancer cell lines. The data, collated from multiple studies, are presented below. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| This compound | MCF-7 (Breast) | ~4.4 (as 3.125 µg/ml) | 24 | [1] |
| MDA-MB-231 (Breast) | ~8.8 (as 6.25 µg/ml) | 24 | [1] | |
| HT-29 (Colon) | Not explicitly stated | - | [2] | |
| HCT116 (Colon) | Not explicitly stated | - | [2] | |
| TPC-1 (Thyroid) | Not explicitly stated | - | [3] | |
| SGC-7901 (Gastric) | Not explicitly stated | - | [4] | |
| AGS (Gastric) | Not explicitly stated | - | [4] | |
| HepG2 (Liver) | Not explicitly stated | - | [5] | |
| Vernolide | HepG2 (Liver) | 0.91 - 13.84 | - | [5] |
| S102 (Liver) | 0.91 - 13.84 | - | [5] | |
| HuCCA-1 (Bile duct) | 0.91 - 13.84 | - | [5] | |
| HL-60 (Leukemia) | 0.91 - 13.84 | - | [5] | |
| MOLT-3 (Leukemia) | 0.91 - 13.84 | - | [5] | |
| A549 (Lung) | 0.91 - 13.84 | - | [5] | |
| H69AR (Lung) | 0.91 - 13.84 | - | [5] | |
| MDA-MB-231 (Breast) | 0.91 - 13.84 | - | [5] | |
| T47D (Breast) | 0.91 - 13.84 | - | [5] | |
| HeLa (Cervical) | 0.91 - 13.84 | - | [5] | |
| B16F-10 (Melanoma) | Not explicitly stated | - | [6] | |
| L-1220 | Not explicitly stated | - | [7] |
Mechanisms of Action: A Tale of Two Apoptotic Inducers
Both this compound and vernolide exert their anticancer effects primarily through the induction of apoptosis, albeit with some nuances in their signaling cascades.
This compound has been shown to induce apoptosis in human breast, colon, thyroid, and gastric cancer cells.[2][3][4][8] The underlying mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the activation of the c-Jun N-terminal kinase (JNK) pathway.[2] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, a reduction in the mitochondrial membrane potential, and the subsequent release of cytochrome c.[1][8] The released cytochrome c activates the caspase cascade, leading to PARP cleavage, DNA damage, and ultimately, apoptotic cell death.[8] Furthermore, this compound can induce cell cycle arrest at the G0/G1 phase.[1][9] In gastric cancer cells, this compound has been observed to suppress tumor proliferation and metastasis by attenuating the FAK/PI3K/AKT/mTOR and MAPKs signaling pathways.[4][10]
Vernolide , similarly, is a potent inducer of apoptosis.[5] Its pro-apoptotic activity is linked to the upregulation of p53 and the activation of caspase-3 and caspase-9.[6] Like this compound, vernolide also leads to the downregulation of the anti-apoptotic protein Bcl-2.[6] The anticancer effects of vernolide are also attributed to its ability to target several key signaling molecules, including extracellular signal-regulated kinase 1/2 (ERK-1/2), nuclear factor-κB (NF-κB), and signal transducer and activator of transcription 3 (STAT3).[11][12] In melanoma cells, vernolide has been shown to suppress NF-κB-induced, bcl-2-mediated survival signaling.[6]
Signaling Pathways at a Glance
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anticancer activity of this compound and vernolide.
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 2. This compound induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Triggers ROS-Mediated Apoptosis in TPC-1 Human Papillary Thyroid Cancer Cells via Suppression of the MAPKs Signaling Pathway - Yang - Combinatorial Chemistry & High Throughput Screening [rjraap.com]
- 4. This compound Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of this compound, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vernolide-A, a sesquiterpene lactone from Vernonia cinerea, induces apoptosis in B16F-10 melanoma cells by modulating p53 and caspase-3 gene expressions and regulating NF-κB-mediated bcl-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis in human breast cancer cells via caspase pathway by this compound isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 10. benthamscience.com [benthamscience.com]
- 11. Vernolide-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Vernodalin's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
A comprehensive review of the cytotoxic and mechanistic properties of Vernodalin, a promising sesquiterpene lactone, reveals its potent anticancer effects across a range of human cancer cell lines. This guide synthesizes key experimental findings on this compound's ability to inhibit cancer cell proliferation, induce programmed cell death, and arrest the cell cycle, providing a comparative overview for researchers and drug development professionals.
This compound, a natural compound isolated from the seeds of Centratherum anthelminticum (L.), has demonstrated significant anticancer activity in preclinical studies. Its efficacy has been validated in various cancer models, including breast, gastric, and colon cancer. The primary mechanisms of action involve the induction of apoptosis through the intrinsic caspase pathway and the halting of cell cycle progression, primarily at the G0/G1 phase.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effect of this compound varies across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the compound.
| Cell Line | Cancer Type | IC50 (µg/mL) | Key Effects |
| MCF-7 | Breast Cancer | Not explicitly stated in provided abstracts | Apoptosis, Cell Cycle Arrest (G0/G1)[1][2][3][4] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated in provided abstracts | Apoptosis, Cell Cycle Arrest (G0/G1)[1][2][3][4] |
| SGC-7901 | Gastric Cancer | Not explicitly stated in provided abstracts | Apoptosis, Inhibition of Proliferation and Metastasis[5] |
| AGS | Gastric Cancer | Not explicitly stated in provided abstracts | Apoptosis, Inhibition of Proliferation and Metastasis[5] |
| HT-29 | Colon Cancer | Not explicitly stated in provided abstracts | Apoptosis[6] |
| HCT116 | Colon Cancer | Not explicitly stated in provided abstracts | Apoptosis[6] |
Mechanistic Insights into this compound's Anticancer Activity
This compound's anticancer effects are attributed to its ability to modulate several key signaling pathways involved in cell survival and proliferation.
Induction of Apoptosis
This compound triggers apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway. This is characterized by an increase in reactive oxygen species (ROS) production, which in turn leads to the disruption of the mitochondrial membrane potential.[1][4] The subsequent release of cytochrome c from the mitochondria into the cytosol activates a cascade of caspases, including caspase-9 and the executioner caspases-3/7, ultimately leading to cell death.[1][2][3][7] Furthermore, this compound downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, further promoting apoptosis.[1][2][7]
In colon cancer cells, the pro-apoptotic effects of this compound are mediated through the activation of the ROS/JNK signaling pathway.[6]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G0/G1 phase in breast cancer cells (MCF-7 and MDA-MB-231).[1][2][3] This arrest prevents the cancer cells from entering the S phase, thereby inhibiting DNA replication and further proliferation.
Inhibition of Metastasis-Related Pathways
In gastric cancer, this compound demonstrates anti-metastatic potential by attenuating the FAK/PI3K/AKT/mTOR and MAPKs signaling pathways.[5] This leads to a reduction in the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis.[5]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's anticancer effects.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the studies of this compound's anticancer effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with different concentrations of this compound for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, caspase-3, β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
References
- 1. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 2. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 3. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in human breast cancer cells via caspase pathway by this compound isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dl.begellhouse.com [dl.begellhouse.com]
Vernodalin vs. NSAIDs: A Comparative Guide on Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Vernodalin, a sesquiterpene lactone derived from the plant Vernonia amygdalina, against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). We will delve into their mechanisms of action, present available quantitative data from relevant assays, and detail the experimental protocols used to generate this data.
Mechanisms of Anti-inflammatory Action
The fundamental difference between this compound and traditional NSAIDs lies in their primary molecular targets. NSAIDs directly inhibit the activity of cyclooxygenase (COX) enzymes, while this compound appears to modulate upstream signaling pathways that control the expression of inflammatory mediators.
NSAIDs: Inhibition of Cyclooxygenase (COX)
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of COX enzymes.[1] There are two main isoforms:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastrointestinal mucosa and maintaining kidney function.[2]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[2]
Most traditional NSAIDs (e.g., ibuprofen, indomethacin) are non-selective, inhibiting both COX-1 and COX-2.[3] This non-selectivity is responsible for both their therapeutic effects (COX-2 inhibition) and common side effects like gastrointestinal issues (COX-1 inhibition).[1] Newer NSAIDs, like celecoxib, are designed to be selective for COX-2 to minimize these side effects.[4]
This compound: Modulation of Inflammatory Signaling Pathways
Current research suggests that this compound exerts its anti-inflammatory effects not by direct enzyme inhibition in the prostaglandin pathway, but by modulating key intracellular signaling cascades that regulate the inflammatory response. The primary pathways implicated are:
-
NF-κB (Nuclear Factor-kappa B) Pathway: NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of the NF-κB pathway.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family (including JNK, ERK, and p38) plays a significant role in responding to external stimuli and regulating the production of inflammatory mediators. This compound can attenuate the phosphorylation and activation of key proteins in this pathway.[5]
By inhibiting these upstream pathways, this compound effectively reduces the production of a broad range of inflammatory molecules.
Quantitative Data Presentation: In Vitro & In Vivo Assays
Direct comparative data for purified this compound in standardized COX inhibition assays is limited in publicly available literature.[6] The following tables summarize available data for this compound's source plant extract and compare it with IC50 values for common NSAIDs in key anti-inflammatory assays.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio (COX-1/COX-2) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin | 0.018[5], 0.063[7] | 0.026[5][8], 0.48[7] | ~0.7 - 0.13 |
| Ibuprofen | 12[9], 13[10] | 80[9] | 0.15 |
| Diclofenac | 0.076[9], 0.611[7] | 0.026[9], 0.63[7] | ~2.9 - 0.97 |
| Celecoxib | 82[9] | 6.8[9] | ~12 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The selectivity ratio indicates the preference for inhibiting COX-2 over COX-1; a higher ratio signifies greater COX-2 selectivity.
Table 2: In Vitro & In Vivo Anti-inflammatory Activity
| Compound | Assay | Result |
| V. amygdalina extract | Heat-induced albumin denaturation | IC50 = 0.81 µg/mL[11] |
| Aspirin | Heat-induced albumin denaturation | IC50 = 4.59 µg/mL (used as positive control)[11] |
| Indomethacin | Carrageenan-induced paw edema (in vivo) | Significant inhibition at 5 mg/kg[12] |
| Celecoxib | Carrageenan-induced hyperalgesia (in vivo) | ED30 = 0.81 mg/kg[13] |
| Diclofenac | LPS-induced COX-2 inhibition (in vivo) | 93.9% inhibition (50 mg, 3x daily)[14] |
Note: The data for V. amygdalina is for a chloroform/methanol extract and not purified this compound.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are protocols for key assays used to evaluate anti-inflammatory compounds.
In Vivo: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory edema in the paw of a rodent. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[15][16]
Methodology:
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin 5 mg/kg), and test groups (this compound at various doses).
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.[12]
-
Compound Administration: The test compound or vehicle (for the control group) is administered, typically intraperitoneally or orally, 30-60 minutes before the carrageenan injection.[12][17]
-
Induction of Edema: 100 µL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[12]
-
Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]
-
Calculation: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.
In Vitro Assays
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[18]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, egg albumin or BSA solution (e.g., 0.2 mL of 1% solution), and a phosphate-buffered saline (pH ~6.4-7.4).[18][19]
-
Incubation: The mixture is first incubated at a physiological temperature (e.g., 37°C for 15-30 minutes).[18]
-
Heat Denaturation: The mixture is then heated (e.g., 70°C for 5-15 minutes) to induce protein denaturation.[18]
-
Measurement: After cooling, the turbidity of the solution, which corresponds to the amount of denatured protein, is measured spectrophotometrically (e.g., at 660 nm).[19]
-
Calculation: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples to a control sample without the inhibitor. The IC50 value is then determined.[18]
Principle: This assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2, a reaction that can be coupled to a fluorogenic probe (like 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce a highly fluorescent product (resorufin).[20] An inhibitor will reduce the rate of fluorescence generation.
Methodology:
-
Reagent Preparation: Prepare assay buffer, reconstitute COX-1 or COX-2 enzyme, cofactor, and the fluorometric probe. Dissolve test inhibitors in a suitable solvent (e.g., DMSO).[21][22]
-
Plate Setup: In a 96-well plate, add assay buffer, hemin (a cofactor), enzyme (COX-1 or COX-2), and the test inhibitor at various concentrations to designated wells. Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control" (a known potent inhibitor like SC-560 for COX-1 or Celecoxib for COX-2).[20][22]
-
Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[20]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells simultaneously.[21]
-
Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[23]
-
Calculation: Calculate the reaction rate (slope) for all samples. The percentage of relative inhibition is determined by comparing the slope of the sample to the slope of the enzyme control. IC50 values are then calculated from the dose-response curve.[23]
Principle: This assay evaluates a compound's ability to suppress the production of pro-inflammatory cytokines from immune cells stimulated by lipopolysaccharide (LPS), a component of gram-negative bacteria.[24]
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., murine RAW 264.7) or primary human monocytes are cultured and seeded into 24-well plates.[25][26]
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.[26]
-
Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL to 1 µg/mL) to induce an inflammatory response and cytokine production.[25][26]
-
Incubation: The cells are incubated for a specified period (e.g., 18-24 hours).[25][26]
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[26]
-
Data Analysis: The reduction in cytokine levels in the treated groups is compared to the LPS-only stimulated group to determine the inhibitory effect of the compound.
Conclusion
This compound and NSAIDs represent two distinct approaches to managing inflammation. NSAIDs are potent, direct inhibitors of COX enzymes, providing effective and rapid relief from pain and inflammation, though often accompanied by a risk of side effects due to COX-1 inhibition.
This compound, on the other hand, functions further upstream by modulating the NF-κB and MAPK signaling pathways. This mechanism suggests it could offer a broader anti-inflammatory effect by downregulating a wider array of inflammatory mediators, not just prostaglandins. However, the current body of research lacks direct, head-to-head quantitative comparisons between purified this compound and standard NSAIDs in key enzymatic assays like COX inhibition. While in vivo studies and assays on related plant extracts show promise, further investigation is required to fully elucidate the therapeutic potential and precise inhibitory profile of this compound as a novel anti-inflammatory agent. Future studies should focus on generating IC50 data for purified this compound against COX enzymes and other inflammatory targets to enable a more direct and comprehensive assessment of its potential relative to current NSAIDs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. researchgate.net [researchgate.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajmc.com [ajmc.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. inotiv.com [inotiv.com]
- 18. medwinpublishers.com [medwinpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. abcam.com [abcam.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. biopioneer.com.tw [biopioneer.com.tw]
- 24. researchgate.net [researchgate.net]
- 25. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
In Vivo Showdown: Vernodalin Versus Standard Chemotherapy in Breast Cancer Models
For Immediate Release
This guide offers a comparative analysis of the in vivo efficacy of Vernodalin, a natural compound, against standard chemotherapy agents, paclitaxel and doxorubicin, in preclinical breast cancer models. The data presented is intended for researchers, scientists, and professionals in drug development to provide an objective overview based on available experimental evidence.
Comparative Efficacy of this compound and Standard Chemotherapy Agents
The following table summarizes the in vivo efficacy of this compound, Paclitaxel, and Doxorubicin in rat mammary tumor models. It is important to note that the data is collated from separate studies, and direct head-to-head comparisons should be interpreted with caution due to variations in experimental designs.
| Treatment Agent | Cancer Model | Animal Strain | Dosage and Administration | Treatment Schedule | Key Efficacy Findings | Reference |
| This compound | LA7-induced mammary gland tumor | Sprague Dawley rats | 50 mg/kg, intraperitoneal (i.p.) | Three times a week for four weeks | Significant reduction in tumor growth. | [1][2][3] |
| Paclitaxel | Chemically-induced mammary tumors | Female rats | Not specified | Not specified | Investigated as a radiation sensitizer, showing enhanced tumor radioresponse. | [4][5] |
| Doxorubicin | LA7 rat mammary tumor cells (in vitro) / Chemically-induced mammary tumors (in vivo) | Sprague Dawley rats | 2 mg/kg/week, intravenous (i.v.) | Weekly for eight weeks | Significantly reduced LA7 cell viability and proliferation in vitro. In vivo, it is a widely used agent, though this study focused on cardiotoxicity. | [6] |
Experimental Protocols
Detailed methodologies from the cited studies are provided below to ensure a transparent and comprehensive understanding of the experimental conditions.
This compound In Vivo Efficacy Study
-
Animal Model: Female Sprague Dawley rats were used. Mammary tumors were induced by the injection of LA7 cells.
-
Treatment Protocol: Once tumors were established, rats were treated with this compound at a dosage of 50 mg/kg body weight. The administration was performed intraperitoneally three times a week for a total duration of four weeks.
-
Efficacy Evaluation: Tumor growth was monitored and compared to a control group that did not receive this compound treatment. The study reported a significant inhibition of tumor growth in the this compound-treated group.
Paclitaxel In Vivo Efficacy Study (as a Radiosensitizer)
-
Animal Model: A murine mammary carcinoma model was utilized.
-
Treatment Protocol: Tumor-bearing mice received a single intravenous injection of paclitaxel (60 mg/kg). This was followed by single-dose radiation at different time points after paclitaxel administration.
-
Efficacy Evaluation: The primary endpoint was tumor growth delay. The study found that paclitaxel significantly enhanced the tumor's response to radiation.
Doxorubicin In Vivo and In Vitro Efficacy Study
-
In Vitro Model: LA7 rat mammary tumor cells were used to assess the direct cytotoxic effects of doxorubicin.
-
In Vivo Animal Model: Female Sprague Dawley rats with chemically-induced mammary tumors were used primarily to evaluate doxorubicin-induced cardiotoxicity.
-
Treatment Protocol: For the in vivo study, rats received weekly intravenous injections of doxorubicin at a dose of 2 mg/kg for eight weeks.
-
Efficacy Evaluation: In vitro, doxorubicin significantly reduced the viability and proliferation of LA7 tumor cells. The in vivo component of this particular study focused on the cardiotoxic side effects of doxorubicin rather than a detailed quantification of tumor growth inhibition.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the in vivo efficacy of an anti-cancer agent in a rodent tumor model.
Signaling Pathway of this compound's Anti-Cancer Effect
This compound has been shown to exert its anti-cancer effects by modulating the PI3K/Akt/FOXO3a signaling pathway. The diagram below illustrates this proposed mechanism of action.
References
- 1. Influence of Paclitaxel and Doxorubicin Therapy of ßIII-Tubulin, Carbonic Anhydrase IX, and Survivin in Chemically Induced Breast Cancer in Female Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Female rats induced with mammary cancer as a relevant animal model for doxorubicin-induced chemobrain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Paclitaxel and Doxorubicin Therapy of ßIII-Tubulin, Carbonic Anhydrase IX, and Survivin in Chemically Induced Breast Cancer in Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of tumor radioresponse of a murine mammary carcinoma by paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. Pyridoxamine Attenuates Doxorubicin-Induced Cardiomyopathy without Affecting Its Antitumor Effect on Rat Mammary Tumor Cells | MDPI [mdpi.com]
Validating Vernodalin's Apoptotic Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Vernodalin, a sesquiterpene lactone, and its mechanism of inducing apoptosis in cancer cells. Through a detailed comparison with the well-established chemotherapeutic agent Doxorubicin, this document offers supporting experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways to validate its potential as a therapeutic agent.
Performance Comparison: this compound vs. Doxorubicin
This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.[1] This section compares its performance with Doxorubicin, a standard chemotherapy drug, using key experimental data from studies on human breast cancer cell lines MCF-7 and MDA-MB-231.
Cytotoxicity Assessment
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Doxorubicin in two breast cancer cell lines after 24 hours of treatment.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | MCF-7 | 2.5 |
| MDA-MB-231 | 3.4 | |
| Doxorubicin | MCF-7 | 2.0 |
Data for this compound and Doxorubicin IC50 in MCF-7 and MDA-MB-231 cells were extracted from Looi et al., 2013.
Apoptosis Induction
This compound induces apoptosis in a dose-dependent manner. The following tables present the percentage of early and late apoptotic cells in MCF-7 and MDA-MB-231 cell lines after 24 hours of treatment with this compound, as determined by Annexin V/PI staining and flow cytometry. A comparative dataset for Doxorubicin is also provided.
Table 1: Apoptosis Induction by this compound in Breast Cancer Cells
| Cell Line | This compound Conc. (µg/mL) | Early Apoptosis (%) | Late Apoptosis (%) |
| MCF-7 | 3.125 | 30.0 | 10.5 |
| 6.25 | Not Reported | 25.1 | |
| 12.5 | 48.0 | 57.4 | |
| MDA-MB-231 | 3.125 | 26.1 | 9.1 |
| 6.25 | Not Reported | 14.7 | |
| 12.5 | 28.3 | 25.9 |
Data extracted from Looi et al., 2013.[2]
Table 2: Apoptosis Induction by Doxorubicin in Breast Cancer Cells
| Cell Line | Doxorubicin Conc. (nM) | Apoptosis (%) |
| MCF-7 | 50 | 5.8 |
| 200 | 10.0 | |
| 800 | 13.75 | |
| MDA-MB-231 | 50 | 6.75 |
| 200 | 15.0 | |
| 800 | 8.25 |
Data on Doxorubicin-induced apoptosis is from a separate study and is provided for comparative context.[3]
Mechanism of Action: The Intrinsic Apoptotic Pathway
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway.[1] This is initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to a cascade of molecular events culminating in programmed cell death.
The key steps in this compound-induced apoptosis are:
-
Increased ROS Production: this compound treatment leads to a significant increase in intracellular ROS levels.
-
Downregulation of Anti-Apoptotic Proteins: A dose-dependent reduction in the expression of Bcl-2 and Bcl-xL, key proteins that protect the cell from apoptosis, is observed.[1]
-
Mitochondrial Membrane Potential (MMP) Disruption: The increase in ROS and downregulation of Bcl-2/Bcl-xL leads to a loss of MMP.
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including the initiator caspase-9 and effector caspases-3 and -7.[1]
-
PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to its inactivation.[1]
-
Cell Cycle Arrest: this compound also causes cell cycle arrest at the G0/G1 phase, preventing cell proliferation.[1]
Signaling Pathway Diagram
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the apoptotic mechanism of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL in 100 µL of complete culture media and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound or the control vehicle (DMSO) and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control-treated cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in the apoptosis pathway.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-9, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow Diagram
Caption: Workflow for validating this compound's apoptotic effects.
Conclusion
The experimental data presented in this guide strongly support the mechanism of this compound as a potent inducer of apoptosis in breast cancer cells via the intrinsic pathway. Its cytotoxicity is comparable to that of the established chemotherapeutic drug Doxorubicin. The detailed signaling pathway and experimental protocols provided herein serve as a valuable resource for researchers and scientists in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.
References
- 1. Vernolide-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by this compound Isolated from Centratherum anthelminticum (L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
Comparative Analysis of Gene Expression Profiles in Response to Vernodalin
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vernodalin is a sesquiterpene lactone that has demonstrated significant anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation across various cancer cell lines. Its mechanism of action is primarily attributed to the modulation of key signaling pathways involved in cell survival, proliferation, and metastasis. Understanding the precise changes in gene expression induced by this compound is crucial for its development as a potential therapeutic agent.
This guide provides a comparative analysis of the molecular effects of this compound, with a particular focus on its impact on protein expression, which is indicative of upstream gene regulation. Due to the current lack of publicly available microarray or RNA-sequencing data for this compound, this guide will leverage proteomics data for this compound and comparative gene and protein expression data from Parthenolide, a structurally and mechanistically similar sesquiterpene lactone. This comparative approach aims to provide a broader understanding of the molecular pathways modulated by this class of compounds.
Comparative Performance: this compound vs. Parthenolide
Both this compound and Parthenolide are known to exert their anti-cancer effects by targeting critical signaling pathways. The available data, primarily from proteomic and targeted gene expression analyses, indicates that both compounds modulate proteins involved in apoptosis, cell cycle regulation, and cellular metabolism.
Quantitative Data Summary
The following tables summarize the observed changes in protein and gene expression in response to this compound and Parthenolide treatment in various cancer cell lines.
Table 1: Changes in Protein Expression in Response to this compound Treatment
| Protein | Cancer Cell Line | Observed Effect | Reference |
| Cell Cycle & Proliferation | |||
| p27Kip1 | MCF-7, MDA-MB231 | Increased Expression | [1] |
| p21cip1/waf1 | MCF-7, MDA-MB231 | Increased Expression | [1] |
| Cyclin D1 | MCF-7, MDA-MB231 | Decreased Expression | [1] |
| Cyclin E | MCF-7, MDA-MB231 | Decreased Expression | [1] |
| Apoptosis | |||
| FOXO3a | MCF-7, MDA-MB231 | Increased Expression | [1] |
| p-FOXO3a (Ser253) | MCF-7, MDA-MB231 | Decreased Expression | [1] |
| Metastasis | |||
| MMP-2 | SGC-7901, AGS | Decreased Expression | [2] |
| MMP-9 | SGC-7901, AGS | Decreased Expression | [2] |
| uPA | SGC-7901, AGS | Decreased Expression | [2] |
| TIMP-1 | SGC-7901, AGS | Increased Expression | [2] |
| TIMP-2 | SGC-7901, AGS | Increased Expression | [2] |
| Signaling Pathways | |||
| FAK | SGC-7901, AGS | Attenuated Expression | [2] |
| p-PI3K | SGC-7901, AGS | Attenuated Expression | [2] |
| p-AKT | SGC-7901, AGS | Attenuated Expression | [2] |
| p-mTOR | SGC-7901, AGS | Attenuated Expression | [2] |
| p-JNK | SGC-7901, AGS | Attenuated Expression | [2] |
| p-p38MAPK | SGC-7901, AGS | Attenuated Expression | [2] |
| p-ERK | SGC-7901, AGS | Attenuated Expression | [2] |
Table 2: Differentially Expressed Proteins in BCPAP Thyroid Cancer Cells Treated with Parthenolide [3]
| Regulation | Number of Proteins | Key Biological Processes |
| Up-regulated | 60 | Metabolic processes, Response to extracellular stimulus |
| Down-regulated | 96 | Interaction with host |
Table 3: Validated Changes in mRNA Expression in BCPAP Thyroid Cancer Cells Treated with Parthenolide [3]
| Gene | Regulation |
| HMOX1 | Up-regulated |
| GCLM | Up-regulated |
| ITGA6 | Up-regulated |
| CASP8 | Up-regulated |
| HSPA1A | Down-regulated |
Table 4: Fold Change in Apoptosis-Regulatory Gene Expression in Cancer Cell Lines Treated with Parthenolide (IC50 concentration) [4][5]
| Gene | Cell Line | Fold Change |
| p53 | SiHa | 9.67 |
| p53 | MCF-7 | 3.15 |
| Bax/Bcl-2 ratio | SiHa | 3.4 |
| Bax/Bcl-2 ratio | MCF-7 | 2.3 |
Experimental Protocols
Cell Culture and Treatment (General Protocol)
-
Cell Lines: Human cancer cell lines (e.g., gastric cancer SGC-7901 and AGS, breast cancer MCF-7 and MDA-MB231, thyroid cancer BCPAP) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound/Parthenolide Treatment: Stock solutions of this compound or Parthenolide are prepared in dimethyl sulfoxide (DMSO). Cells are seeded in culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the compound or DMSO as a vehicle control. Treatment duration typically ranges from 24 to 48 hours.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin or GAPDH).
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from treated and control cells using TRIzol reagent according to the manufacturer's protocol. The quality and quantity of RNA are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
qRT-PCR: Real-time PCR is performed using a SYBR Green master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Proteomics Analysis (Label-Free Quantification)
-
Sample Preparation: Proteins are extracted from cell lysates, quantified, and digested into peptides using trypsin.
-
LC-MS/MS Analysis: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data is processed using proteomics software (e.g., MaxQuant) for protein identification and quantification. Differentially expressed proteins are identified based on fold-change and p-value thresholds.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for gene expression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide leads to proteomic differences in thyroid cancer cells and promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Untapped Potential of Vernodalin: A Comparative Guide to Synergistic Combinations with Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Vernodalin, a sesquiterpene lactone, has demonstrated significant pro-apoptotic and anti-proliferative effects across various cancer cell lines. While studies on this compound as a monotherapy are promising, its potential in synergistic combinations with other natural compounds remains a largely unexplored frontier. This guide provides a comparative assessment of the potential synergistic effects of this compound with three well-researched natural compounds: Curcumin, Resveratrol, and Quercetin.
Given the current absence of direct experimental data on this compound combinations, this guide draws upon the established synergistic interactions of these natural compounds with each other and with other sesquiterpene lactones. The insights presented here aim to provide a foundational framework for future research into this compound-based combination therapies.
Understanding the Players: Mechanisms of Action
This compound , as a sesquiterpene lactone, is known to induce cancer cell death through the activation of the MAPK/JNK signaling pathway and by inhibiting the FAK/PI3K/AKT/mTOR pathway.[1][2] These actions lead to cell cycle arrest and apoptosis.
Curcumin , the active component of turmeric, exerts its anticancer effects by modulating multiple signaling pathways, including NF-κB, STAT3, and PI3K/Akt, thereby influencing cell proliferation, apoptosis, and angiogenesis.
Resveratrol , a polyphenol found in grapes and berries, has been shown to interfere with all three stages of carcinogenesis (initiation, promotion, and progression). Its mechanisms include the induction of apoptosis via the mitochondrial pathway and modulation of the cell cycle.
Quercetin , a flavonoid present in many fruits and vegetables, exhibits anticancer activity by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis. It is known to interact with the PI3K/Akt and MAPK signaling pathways.
Potential for Synergy: A Comparative Overview
The following table summarizes the potential synergistic interactions of this compound with Curcumin, Resveratrol, and Quercetin, based on the known interactions of these compounds with each other and with compounds possessing similar mechanisms of action to this compound.
| Combination Partner | Postulated Synergistic Mechanisms | Supporting Evidence for Synergy (among partners) |
| Curcumin | - Dual inhibition of pro-survival signaling pathways (e.g., PI3K/Akt, NF-κB).- Enhanced induction of apoptosis through both intrinsic and extrinsic pathways.- Increased generation of reactive oxygen species (ROS) leading to oxidative stress-induced cell death. | - Synergistic induction of apoptosis in chronic myeloid leukemia cells.[3][4]- Enhanced growth inhibition in various cancer cell lines. |
| Resveratrol | - Complementary cell cycle arrest at different phases.- Potentiation of apoptosis through modulation of Bcl-2 family proteins.- Synergistic inhibition of metastatic potential. | - Synergistic cytotoxicity in prostate carcinoma cells.[5]- Enhanced anticancer effects in hepatocellular carcinoma.[6] |
| Quercetin | - Convergent targeting of the PI3K/Akt and MAPK pathways.- Enhanced sensitization of cancer cells to apoptosis.- Synergistic anti-inflammatory effects that can impact the tumor microenvironment. | - Synergistic induction of apoptosis in chronic myeloid leukemia cells when combined with Curcumin.[3][4]- Potentiation of anticancer effects of other agents.[7] |
Experimental Protocols for Assessing Synergy
To empirically validate the potential synergistic effects outlined above, a standardized set of experimental protocols should be employed.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability. Cancer cells are seeded in 96-well plates and treated with this compound, the combination compound, and their combination at various concentrations. The IC50 (half-maximal inhibitory concentration) for each treatment is determined.
-
Trypan Blue Exclusion Assay: This assay is used to count the number of viable cells. Cells are treated as in the MTT assay, and then stained with trypan blue. Viable cells exclude the dye, while non-viable cells take it up.
Evaluation of Synergy
-
Combination Index (CI): The CI method, based on the median-effect principle of Chou and Talalay, is the gold standard for quantifying drug interactions. A CI value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Isobologram Analysis: This graphical representation of synergy involves plotting the doses of two drugs that produce a specific effect when used in combination. Data points falling below the line of additivity indicate synergy.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.
-
Western Blot Analysis: This technique is used to detect and quantify key apoptosis-related proteins such as caspases (e.g., caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).
Cell Cycle Analysis
-
Flow Cytometry with PI Staining: Cells are treated, fixed, and stained with PI to quantify their DNA content. This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Visualizing the Pathways and Processes
To facilitate a clearer understanding of the experimental workflow and the intricate signaling pathways involved, the following diagrams are provided.
Caption: A generalized experimental workflow for assessing the synergistic effects of this compound with a natural compound.
Caption: Postulated synergistic signaling pathways of this compound in combination with other natural compounds.
Conclusion and Future Directions
The exploration of this compound in combination with other natural compounds like Curcumin, Resveratrol, and Quercetin presents a promising avenue for the development of novel anticancer therapies. The convergence of their known mechanisms of action on key signaling pathways, such as PI3K/Akt and MAPK, strongly suggests a high potential for synergistic interactions. This could lead to enhanced therapeutic efficacy at lower, less toxic concentrations of each compound.
Future research should focus on conducting the rigorous experimental protocols outlined in this guide to validate these potential synergies in various cancer cell lines and, subsequently, in preclinical animal models. Such studies will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its clinical application in combination cancer therapy.
References
- 1. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Induction of Apoptosis by Quercetin and Curcumin in Chronic Myeloid Leukemia (K562) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Induction of Apoptosis by Quercetin and Curcumin in Chronic Myeloid Leukemia (K562) Cells: II. Signal Transduction Pathways Involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic anticancer activity of resveratrol in combination with docetaxel in prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anticancer effects of curcumin and resveratrol in Hepa1-6 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin in Cancer Treatment, Alone or in Combination with Conventional Therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Vernodalin
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is essential to handle Vernodalin with appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, especially in its pure or concentrated form, should be conducted in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation or accidental contact.
Step-by-Step Disposal Protocol
The following is a general, step-by-step guide for the proper disposal of this compound and associated waste, based on best practices for managing cytotoxic and pharmacologically active compounds in a laboratory setting.
-
Waste Identification and Segregation: All materials that have come into contact with this compound must be considered contaminated and segregated as cytotoxic waste. This includes unused or expired this compound, solutions containing this compound, contaminated labware (e.g., vials, pipettes, flasks), and contaminated PPE.
-
Containerization:
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and empty vials, should be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste. This container is often color-coded (e.g., yellow or purple) and marked with the cytotoxic biohazard symbol.
-
Liquid Waste: Liquid waste containing this compound should be collected in a dedicated, sealed, and shatterproof container that is clearly labeled as "Cytotoxic Waste" and lists this compound as a constituent. It is crucial not to mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container that is also labeled for cytotoxic waste.
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" and "Cytotoxic"
-
The name of the chemical: "this compound"
-
The accumulation start date
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
Storage: Designated, secure areas should be established for the temporary storage of cytotoxic waste. These areas must be away from general laboratory traffic and clearly marked with warning signs.
-
Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. Incineration at high temperatures is the preferred method for the destruction of cytotoxic compounds.[1][2]
Quantitative Data Summary
While specific quantitative thresholds for this compound disposal are not available, the following table provides a general framework for the segregation and handling of cytotoxic laboratory waste.
| Waste Type | Container Type | Key Handling Instructions |
| Solid Waste | Leak-proof, puncture-resistant, labeled cytotoxic bin | Segregate from non-hazardous waste. Ensure the container is sealed when not in use. |
| Liquid Waste | Sealed, shatterproof, labeled cytotoxic container | Do not mix with other waste streams. Maintain a log of the contents. |
| Sharps Waste | Puncture-proof, labeled cytotoxic sharps container | Do not overfill. Seal the container when it is three-quarters full. |
| Unused/Expired Product | Original or suitable sealed container, labeled | Treat as pure hazardous chemical waste. Follow institutional guidelines for chemical waste disposal. |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound itself. The procedure is one of containment and professional removal. The primary "protocol" is the institutional hazardous waste management plan, which should be consulted for specific details on container types, labeling requirements, and pickup schedules.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Vernodalin
For researchers, scientists, and drug development professionals working with Vernodalin, a cytotoxic sesquiterpene lactone with promising anti-cancer properties, ensuring personal and environmental safety is paramount.[1][2] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and proper disposal methods. By adhering to these procedural, step-by-step instructions, your laboratory can mitigate risks and foster a secure research environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
Given this compound's cytotoxic nature, stringent adherence to PPE protocols is mandatory to prevent exposure through skin contact, inhalation, or ingestion.[3][4] The following table summarizes the required PPE for handling this compound in various laboratory settings.
| Activity | Required Personal Protective Equipment | Hazard Level |
| Handling Stock Solutions & Weighing | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator | High |
| Cell Culture & In Vitro Assays | Chemotherapy Gloves, Disposable Gown, Safety Goggles | Moderate |
| Animal Handling (Post-Administration) | Chemotherapy Gloves, Disposable Gown | Low |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles | High |
| Spill Cleanup | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles, N95 Respirator, Shoe Covers | High |
Note: All PPE should be disposable and changed immediately if contaminated. Reusable PPE is not recommended when handling cytotoxic compounds like this compound.[5]
II. Operational Plan for Handling this compound
A clear and concise operational plan is crucial for minimizing the risk of exposure during routine laboratory procedures involving this compound.
A. Preparation and Reconstitution:
-
Designated Area: All handling of pure this compound or its stock solutions should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to prevent aerosolization and contamination.[6]
-
Gloving: Always wear two pairs of chemotherapy-tested gloves.[5] The outer glove should be removed and disposed of in a designated hazardous waste container immediately after handling.
-
Gown: A disposable, solid-front gown with tight-fitting cuffs is required to protect from splashes.[7]
-
Eye and Face Protection: Safety goggles with side shields or a full-face shield must be worn.[7]
-
Respiratory Protection: When handling the powdered form of this compound, a NIOSH-approved N95 respirator is mandatory to prevent inhalation.[7]
B. Administration in Cell Culture:
-
Aseptic Technique: Utilize strict aseptic techniques within a BSC to prevent contamination of both the cell culture and the laboratory environment.
-
Spill Prevention: Use Luer-Lok syringes and other locking connectors to minimize the risk of spills and aerosol generation.[3]
-
Waste: All pipette tips, tubes, and flasks that come into contact with this compound should be considered cytotoxic waste and disposed of accordingly.
III. Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Trace Contaminated Waste: Items with minimal residual this compound (e.g., used gloves, gowns, bench paper) should be placed in a clearly labeled, leak-proof, and puncture-resistant yellow chemotherapy waste container.[3]
-
Bulk Contaminated Waste: Materials with visible contamination or larger quantities of this compound (e.g., expired stock solutions, heavily contaminated items) must be disposed of as hazardous chemical waste in a designated black container.[3]
B. Decontamination:
-
Work surfaces and equipment should be decontaminated after each use. A solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate is recommended.
-
Spills should be cleaned immediately using a designated chemotherapy spill kit.[8]
IV. Experimental Protocols and Signaling Pathways
This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells.[9][10][11]
Key Experimental Methodologies:
-
MTT Assay: Used to assess cell viability and the cytotoxic effects of this compound on cancer cell lines.[9]
-
Western Blot Analysis: Employed to determine the expression levels of proteins involved in apoptosis and cell signaling pathways, such as caspases, Bcl-2 family proteins, and components of the MAPK and PI3K/AKT pathways.[9][10]
-
Flow Cytometry: Utilized to analyze the cell cycle and quantify the percentage of apoptotic cells after treatment with this compound.[12]
The following diagram illustrates the signaling pathway affected by this compound in gastric cancer cells, leading to apoptosis and reduced metastasis.[9]
Caption: this compound-induced signaling cascade in cancer cells.
By implementing these comprehensive safety and handling procedures, your laboratory can confidently advance research with this compound while ensuring the well-being of your personnel and the environment. This commitment to safety builds a foundation of trust and excellence in scientific discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.uri.edu [web.uri.edu]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. pogo.ca [pogo.ca]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ohsinsider.com [ohsinsider.com]
- 8. ashp.org [ashp.org]
- 9. This compound Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of this compound, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
